ent-Thiamphenicol
Description
Properties
IUPAC Name |
2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVAEFIXJLOWRX-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401033713, DTXSID501333049 | |
| Record name | Racephenicol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401033713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiamphenicol epimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19934-71-5, 847-25-6 | |
| Record name | WIN 5063-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019934715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Racephenicol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401033713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiamphenicol epimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to ent-Thiamphenicol: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-Thiamphenicol is the enantiomer of Thiamphenicol, a broad-spectrum antibiotic. Thiamphenicol belongs to the amphenicol class of antibiotics and is a structural analog of chloramphenicol. It is effective against a wide range of Gram-positive and Gram-negative bacteria.[1] The biological activity of many chiral drugs is highly dependent on their stereochemistry, with one enantiomer often exhibiting significantly greater therapeutic effects than the other. This guide provides a detailed overview of the chemical structure and properties of this compound, the (1S,2S) stereoisomer, in comparison to its biologically active counterpart, Thiamphenicol, the (1R,2R) stereoisomer.
Chemical Structure and Properties
The chemical structure of this compound is 2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide. Enantiomers share the same physical and chemical properties, with the exception of their interaction with plane-polarized light.[2]
Physicochemical Properties
The following table summarizes the key physicochemical properties of both Thiamphenicol and its enantiomer, this compound.
| Property | Thiamphenicol ((1R,2R)-isomer) | This compound ((1S,2S)-isomer) |
| Molecular Formula | C₁₂H₁₅Cl₂NO₅S[3] | C₁₂H₁₅Cl₂NO₅S |
| Molecular Weight | 356.22 g/mol [4] | 356.22 g/mol |
| Melting Point | 163-166 °C[5] | 164.3-166.3 °C |
| Specific Optical Rotation ([α]ᴅ²⁵) | +12.9° (in ethanol) | -12.6° (c=1, in ethanol) |
| Solubility | Slightly soluble in water. Soluble in ethanol, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). | Expected to have similar solubility to the (1R,2R)-isomer. |
Biological Activity and Mechanism of Action
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
The following diagram illustrates the mechanism of action of Thiamphenicol, which is presumed to be the target for this compound as well, although with likely different binding affinity.
Caption: Mechanism of bacterial protein synthesis inhibition by Thiamphenicol.
Experimental Protocols
Synthesis of this compound
A specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, it can be obtained through the resolution of the racemic mixture, which is synthesized from 2-amino-1-(4-methylmercaptophenyl)-1,3-propanediol. The following is a generalized workflow for the synthesis and resolution.
Caption: Generalized workflow for the synthesis and resolution of Thiamphenicol enantiomers.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The enantiomers of Thiamphenicol can be separated and analyzed using chiral HPLC.
Methodology:
-
Column: (S,S)-Whelk-O1 chiral stationary phase (CSP).
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., ethanol, isopropanol). A typical mobile phase composition is n-hexane/ethanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Elute the enantiomers isocratically.
-
Monitor the eluent at 225 nm to detect the separated enantiomers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thiamphenicol | 15318-45-3 [chemicalbook.com]
- 3. Thiamphenicol | C12H15Cl2NO5S | CID 27200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. 2393-92-2 CAS MSDS (THIAMPHENICOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
What is the difference between Thiamphenicol and ent-Thiamphenicol?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamphenicol, a broad-spectrum antibiotic, is a notable member of the amphenicol class of drugs. Its chemical structure, featuring two chiral centers, gives rise to four possible stereoisomers. However, its antibacterial activity is exclusively associated with one of these isomers: the D-threo-diastereomer, known as Thiamphenicol. Its enantiomer, ent-Thiamphenicol (the L-threo-diastereomer), is biologically inactive. This technical guide provides an in-depth exploration of the critical differences between Thiamphenicol and this compound, focusing on their stereochemistry, physicochemical properties, biological activity, and the methodologies for their synthesis and separation. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Introduction: The Significance of Chirality in Drug Action
Chirality is a fundamental concept in pharmacology, where the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. The case of Thiamphenicol and its enantiomer, this compound, serves as a classic example of this principle. While Thiamphenicol is a potent inhibitor of bacterial protein synthesis, its mirror image is devoid of such activity.[1][2] Understanding the structural and functional distinctions between these two molecules is paramount for drug design, synthesis, and quality control.
Stereochemistry: The Structural Foundation of Activity
Thiamphenicol is the D-(−)-threo-1-(4'-methylsulfonylphenyl)-2-dichloroacetamido-1,3-propanediol. The designation "D-threo" refers to the specific spatial arrangement of the substituents around the two chiral centers at positions 1 and 2 of the propanediol backbone. The absolute configuration of the biologically active Thiamphenicol is (1R, 2R).[1]
Conversely, this compound is the L-(+)-threo isomer, with the opposite (1S, 2S) absolute configuration. The relationship between these two molecules is that of enantiomers.
Caption: Stereochemical relationship between Thiamphenicol and this compound.
Physicochemical Properties: A Tale of Two Enantiomers
While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they exhibit distinct behavior in the presence of plane-polarized light, a property known as optical activity. The direction and magnitude of this rotation are key distinguishing features.
| Property | Thiamphenicol (D-threo) | This compound (L-threo) | Racemic Thiamphenicol |
| Absolute Configuration | (1R, 2R) | (1S, 2S) | (1R, 2R) and (1S, 2S) |
| Specific Rotation ([α]D25) | +12.9° (c=5, in ethanol) | -12.6° (c=1, in ethanol) | 0° |
| Melting Point (°C) | 163-166 | 164.3-166.3 | 181-183 |
Data compiled from various chemical suppliers and literature.
Biological Activity: The Crucial Difference
The most significant distinction between Thiamphenicol and its enantiomer lies in their biological activity. Thiamphenicol exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting peptidyl transferase and halting protein synthesis.[3] This interaction is highly stereospecific.
The (1R, 2R) configuration of Thiamphenicol is essential for its proper binding to the ribosomal target. The spatial arrangement of the hydroxyl groups and the dichloroacetylamino side chain creates the precise conformation required for effective interaction. In contrast, this compound, with its (1S, 2S) configuration, does not fit into the binding pocket of the bacterial ribosome and is therefore considered biologically inactive as an antibacterial agent.[2]
While direct comparative Minimum Inhibitory Concentration (MIC) data for this compound is scarce due to its inactivity, the literature consistently reports that only the D-threo isomer of the amphenicol class possesses antibacterial properties.
Antibacterial Spectrum of Thiamphenicol
Thiamphenicol is effective against a broad range of Gram-positive and Gram-negative bacteria. The following table summarizes its activity against various pathogens.
| Bacterial Species | MIC Range (µg/mL) |
| Streptococcus pneumoniae | ≤0.5 - 4 |
| Streptococcus pyogenes | ≤0.5 - 4 |
| Enterococcus spp. | ≤0.5 - 4 |
| Staphylococcus aureus | 8 - 64 |
| Salmonella spp. | 8 - 64 |
| Escherichia coli | 8 - >64 |
| Klebsiella pneumoniae | 8 - >64 |
| Haemophilus influenzae | 0.1 - 1.56 |
| Bacteroides fragilis | up to 12.5 |
| Neisseria gonorrhoeae | Effective |
Data from in vitro studies.
Experimental Protocols
Synthesis and Resolution
The synthesis of Thiamphenicol can be achieved through various routes, often starting from p-methylthiobenzaldehyde or a derivative of chloramphenicol. A common strategy involves the synthesis of the racemic mixture followed by chiral resolution to isolate the desired D-threo enantiomer.
Illustrative Synthetic Pathway:
Caption: Generalized synthetic and resolution workflow for Thiamphenicol and this compound.
Detailed Methodologies:
-
Synthesis of Racemic Thiamphenicol Base: A common method involves the condensation of p-methylthiobenzaldehyde with glycine, followed by several steps to yield the racemic threo-2-amino-1-(p-methylthiophenyl)-1,3-propanediol.
-
Chiral Resolution: The racemic base is then treated with a chiral resolving agent, such as L-(+)-tartaric acid. This forms two diastereomeric salts that can be separated by fractional crystallization due to their different solubilities.
-
Dichloroacetylation and Oxidation: The separated D-threo and L-threo aminodiol bases are then dichloroacetylated, typically using methyl dichloroacetate. The final step involves the oxidation of the methylthio group to a methylsulfonyl group, often with an oxidizing agent like peracetic acid, to yield Thiamphenicol and this compound, respectively.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The enantiomers of Thiamphenicol can be effectively separated and quantified using chiral HPLC.
Experimental Workflow:
Caption: Experimental workflow for the chiral separation of Thiamphenicol enantiomers by HPLC.
Typical HPLC Parameters:
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is crucial for enantiomeric separation.
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol is commonly used. The ratio of these solvents is optimized to achieve the best resolution.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compounds exhibit strong absorbance (e.g., 225 nm).
-
Temperature: The column temperature is usually maintained at a constant value (e.g., 25 °C) to ensure reproducible results.
Under these conditions, Thiamphenicol and this compound will have different retention times, allowing for their separation and quantification.
Conclusion
The distinction between Thiamphenicol and this compound is a clear and compelling illustration of the importance of stereochemistry in drug action. While they are mirror images of each other and possess nearly identical physicochemical properties in an achiral environment, their interaction with the chiral environment of a bacterial ribosome leads to a stark divergence in biological activity. Thiamphenicol, the (1R, 2R)-enantiomer, is a potent antibiotic, whereas this compound, the (1S, 2S)-enantiomer, is inactive. This knowledge is fundamental for the synthesis, purification, and quality control of Thiamphenicol as a therapeutic agent, ensuring that only the active enantiomer is present in the final drug product. The methodologies for their synthesis and separation underscore the advanced chemical techniques required to harness the therapeutic potential of chiral molecules.
References
- 1. Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of Thiamphenicol and their Nomenclature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamphenicol is a broad-spectrum antibiotic and a structural analogue of chloramphenicol. Its mechanism of action involves the inhibition of protein synthesis in bacteria by binding to the 50S ribosomal subunit. A key feature of the thiamphenicol molecule is the presence of two chiral centers at the C1 and C2 positions of the propanediol side chain. This gives rise to four distinct stereoisomers: a pair of enantiomers with the threo relative configuration and a pair of enantiomers with the erythro relative configuration. The biological activity of thiamphenicol is highly dependent on its stereochemistry, with the (1R,2R)-D-threo isomer being the pharmacologically active compound.[1] This guide provides a detailed overview of the nomenclature, physicochemical properties, and biological activities of the four stereoisomers of thiamphenicol.
Nomenclature of Thiamphenicol Stereoisomers
The four stereoisomers of thiamphenicol can be systematically named using two main nomenclature systems: the D/L and erythro/threo system and the Cahn-Ingold-Prelog (R/S) system.
-
D/L and Erythro/Threo System: This system relates the configuration of the chiral centers to glyceraldehyde. In the context of amino alcohols like thiamphenicol, the threo diastereomer has the two adjacent functional groups on opposite sides in a Fischer projection, while the erythro diastereomer has them on the same side. The D and L designation refers to the configuration of the carbon atom corresponding to the alpha-carbon of the parent amino acid.
-
Cahn-Ingold-Prelog (R/S) System: This system assigns priorities to the substituents around each chiral center based on atomic number. The configuration is then designated as R (rectus) or S (sinister).
The four stereoisomers of thiamphenicol are:
-
(1R,2R)-2-(2,2-dichloroacetamido)-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol: Also known as D-threo-thiamphenicol. This is the biologically active isomer.
-
(1S,2S)-2-(2,2-dichloroacetamido)-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol: Also known as L-threo-thiamphenicol. This is the enantiomer of the active isomer.
-
(1R,2S)-2-(2,2-dichloroacetamido)-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol: Also known as D-erythro-thiamphenicol.
-
(1S,2R)-2-(2,2-dichloroacetamido)-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol: Also known as L-erythro-thiamphenicol.
The relationships between these stereoisomers are illustrated in the diagram below.
Data Presentation
Physicochemical Properties of Thiamphenicol Stereoisomers
The following table summarizes the available physicochemical data for the stereoisomers of thiamphenicol. Data for the L-threo, D-erythro, and L-erythro isomers are not widely reported in the readily available scientific literature.
| Stereoisomer | Configuration | Melting Point (°C) | Specific Optical Rotation ([α]D) |
| D-threo-thiamphenicol | (1R,2R) | 164.3 - 166.3 | +12.8° (c=2, ethanol) |
| L-threo-thiamphenicol | (1S,2S) | Data not found | Data not found |
| D-erythro-thiamphenicol | (1R,2S) | Data not found | Data not found |
| L-erythro-thiamphenicol | (1S,2R) | Data not found | Data not found |
Comparative Antimicrobial Activity of Thiamphenicol Stereoisomers
| Stereoisomer | Configuration | Relative Antimicrobial Activity |
| D-threo-thiamphenicol | (1R,2R) | High |
| L-threo-thiamphenicol | (1S,2S) | Very Low / Inactive |
| D-erythro-thiamphenicol | (1R,2S) | Very Low / Inactive |
| L-erythro-thiamphenicol | (1S,2R) | Very Low / Inactive |
Experimental Protocols
Separation of Thiamphenicol Stereoisomers by High-Performance Liquid Chromatography (HPLC)
The four stereoisomers of thiamphenicol can be separated and quantified using chiral HPLC. The following protocol is a representative method based on published literature.
Objective: To separate the four stereoisomers of thiamphenicol.
Materials:
-
Thiamphenicol reference standard (mixture of isomers)
-
HPLC grade n-hexane
-
HPLC grade ethanol
-
HPLC grade isopropanol
-
Chiral stationary phase column (e.g., Whelk-O1, Chiralcel OD-H, or similar)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and an alcohol modifier (e.g., ethanol or isopropanol) in a specific ratio. A common starting point is a 90:10 (v/v) mixture of n-hexane and ethanol. The optimal ratio may need to be determined empirically to achieve the best resolution.
-
Sample Preparation: Dissolve a small amount of the thiamphenicol reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: Chiral stationary phase column (e.g., Whelk-O1, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane:Ethanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The four stereoisomers should elute as separate peaks. The elution order will depend on the specific chiral stationary phase used.
General Synthetic Approach for D-threo-Thiamphenicol
Step 1: Reduction of the Nitro Group
The nitro group of D-p-nitrophenylserine ethyl ester is reduced to an amino group using a reducing agent such as hydrogen gas with a palladium on carbon catalyst.
Step 2: Diazotization and Thiolation
The resulting amino group is converted to a diazonium salt, which is then reacted with a methyl mercaptide to introduce the methylthio group.
Step 3: Oxidation
The methylthio group is oxidized to the methylsulfonyl group using an oxidizing agent like hydrogen peroxide.
Step 4: Amide Formation
The amino group on the propanediol backbone is acylated with dichloroacetyl chloride or a similar reagent to form the final thiamphenicol molecule.
Step 5: Purification
The final product is purified by recrystallization to yield the D-threo-thiamphenicol.
Conclusion
References
ent-Thiamphenicol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-Thiamphenicol is the enantiomer of the broad-spectrum antibiotic Thiamphenicol. As a methyl-sulfonyl derivative of Chloramphenicol, it is an antimicrobial agent that exhibits its effects through the inhibition of bacterial protein synthesis.[1][2] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols to facilitate further research and development.
Core Physicochemical Data
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 19934-71-5 | [1] |
| Molecular Weight | 356.22 g/mol | [1] |
| Molecular Formula | C₁₂H₁₅Cl₂NO₅S | [1] |
| Synonyms | ent-Dextrosulphenidol, (S,S)-Thiamphenicol, 2,2-dichloro-N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide |
Mechanism of Action
This compound functions by targeting and inhibiting bacterial protein synthesis. This is achieved through its binding to the 50S ribosomal subunit, which in turn obstructs the activity of peptidyl transferase. This enzyme is critical for the formation of peptide bonds between amino acids during the elongation phase of protein translation. By preventing the proper positioning of aminoacyl-tRNA and the growing peptide chain, this compound effectively halts protein production, leading to a bacteriostatic effect.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established methods for Thiamphenicol and can be adapted for its enantiomer.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the inhibitory effect of this compound on bacterial protein synthesis in a cell-free system.
Materials:
-
Bacterial cell-free extract (e.g., E. coli S30 extract)
-
DNA template encoding a reporter protein (e.g., luciferase)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
This compound stock solution
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Prepare a master mix containing the cell-free extract, DNA template, amino acids, and energy source.
-
Dispense the master mix into a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a no-drug control.
-
Incubate the plate at 37°C for 1-2 hours to allow for protein synthesis.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that prevents visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
This compound stock solution
Procedure:
-
Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the wells of the 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control (MHB + inoculum) and a sterility control (MHB only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Ribosome Binding Assay
This assay confirms the direct interaction of this compound with the bacterial ribosome, often through competition with a radiolabeled or fluorescently-labeled ligand.
Materials:
-
Purified 70S ribosomes from E. coli
-
Fluorescently-labeled antibiotic that binds to the 50S subunit (e.g., BODIPY-Erythromycin)
-
This compound
-
Binding buffer (e.g., 20 mM HEPES-KOH, 50 mM NH₄Cl, 10 mM Mg(CH₃COO)₂, 0.05% Tween-20)
-
Fluorometer capable of measuring fluorescence polarization
Procedure:
-
Incubate a fixed concentration of 70S ribosomes with the fluorescently-labeled antibiotic in the binding buffer until equilibrium is reached.
-
Add increasing concentrations of this compound to the mixture.
-
Incubate to allow for competitive binding to reach equilibrium.
-
Measure the fluorescence polarization of each sample.
-
A decrease in fluorescence polarization indicates displacement of the fluorescent probe by this compound, confirming binding to the ribosome.
-
The data can be used to determine the binding affinity (Kᵢ) of this compound.
Conclusion
This compound is a promising subject for antimicrobial research. Its well-defined mechanism of action, targeting the bacterial ribosome, provides a solid foundation for further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to explore its efficacy, spectrum of activity, and potential for therapeutic applications. As with any enantiomeric compound, comparative studies with Thiamphenicol are crucial to fully elucidate its unique properties and potential advantages.
References
A Deep Dive into the Physicochemical Properties of ent-Thiamphenicol
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-Thiamphenicol, the enantiomer of the broad-spectrum antibiotic Thiamphenicol, is a compound of significant interest in pharmaceutical research. As a methyl-sulfonyl derivative of Chloramphenicol, it exhibits a notable safety profile, particularly concerning the reduced risk of aplastic anemia.[1] A thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and visual representations of its mechanism of action and experimental workflows.
Physicochemical Properties of this compound
The following tables summarize the key physicochemical properties of this compound, compiled from various scientific sources. As the enantiomer of Thiamphenicol, its physical and chemical properties are generally expected to be identical, with the exception of its interaction with polarized light.
| Identifier | Value | Reference |
| IUPAC Name | 2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | [2] |
| CAS Number | 19934-71-5 | [3] |
| Molecular Formula | C₁₂H₁₅Cl₂NO₅S | [3] |
| Molecular Weight | 356.22 g/mol | [3] |
| Property | Value | Reference |
| Melting Point | 163-166 °C | |
| pKa (Strongest Acidic) | 11.05 (Predicted) | |
| logP | -0.3 (Calculated) | |
| Appearance | White to off-white crystalline powder |
| Solvent | Solubility | Reference |
| Water | Slightly soluble | |
| Ethanol | 50 mg/mL | |
| DMSO | ~30 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Acetonitrile | Soluble | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
| Spectroscopic Data | Value | Reference |
| UV λmax (in Ethanol) | 225, 266 nm | |
| UV λmax (in Water) | 224 nm | |
| IR Specific Peak (in Methanol) | 1694.1 cm⁻¹ |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are protocols for key experiments.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Methodology:
-
A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-20 °C/min initially, and then the rate is reduced to 1-2 °C/min as the temperature approaches the expected melting point.
-
The temperature at which the substance first begins to melt (the point of collapse) and the temperature at which the substance is completely liquid are recorded as the melting range.
Determination of Solubility
The solubility of this compound in various solvents can be determined using the isothermal shake-flask method.
Methodology:
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.
-
The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn using a syringe fitted with a suitable filter (e.g., 0.45 µm) to remove any undissolved solid.
-
The concentration of this compound in the filtrate is then determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration.
Methodology:
-
A known concentration of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
A titration curve is generated by plotting the pH of the solution against the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Determination of logP (Octanol-Water Partition Coefficient)
The partition coefficient (logP) can be determined using the shake-flask method.
Methodology:
-
A solution of this compound of known concentration is prepared in either n-octanol or water.
-
Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask containing the this compound solution.
-
The flask is shaken vigorously for a set period to allow for partitioning of the analyte between the two phases and then centrifuged to ensure complete phase separation.
-
The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical method (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Visualizations
Mechanism of Action
This compound, like its stereoisomer, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. The following diagram illustrates this pathway.
Caption: Mechanism of action of this compound.
Experimental Workflow: Solubility Determination
The following diagram outlines a typical workflow for determining the solubility of this compound.
References
An In-depth Technical Guide on the Mechanism of Action of ent-Thiamphenicol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Thiamphenicol is a broad-spectrum, bacteriostatic antibiotic of the amphenicol class, structurally analogous to chloramphenicol. Its antimicrobial activity stems from the stereospecific inhibition of bacterial protein synthesis. This technical guide provides an in-depth analysis of the molecular mechanism of action, focusing on the critical role of stereochemistry. We elucidate the mechanism of the biologically active D-threo isomer, Thiamphenicol, to explain the corresponding inactivity of its enantiomer, ent-Thiamphenicol (the L-threo isomer). The guide details the interaction with the bacterial 50S ribosomal subunit, presents quantitative data on inhibitory activity, describes key experimental protocols for mechanism-of-action studies, and provides visual diagrams of the core pathways and workflows.
Introduction: The Critical Role of Stereochemistry
Thiamphenicol is a methyl-sulfonyl derivative of chloramphenicol, developed to offer a similar antibacterial spectrum with a reduced risk of aplastic anemia.[1][2] The biological activity of amphenicols is highly dependent on their three-dimensional structure. Chloramphenicol, the parent compound, has four stereoisomers, but only the D-threo isomer demonstrates significant antibacterial activity.[3][4] Thiamphenicol is the D-(1R,2R)-threo isomer. Its enantiomer, this compound, is the L-(1S,2S)-threo isomer.[5] Understanding the mechanism of action of this compound requires a detailed examination of the stereospecific interactions of its active counterpart with the bacterial ribosome. This guide will demonstrate that the "mechanism" of this compound is fundamentally a failure to bind to the molecular target due to its incorrect stereochemical configuration.
The Molecular Target: The Bacterial Ribosome's Peptidyl Transferase Center
The primary target of Thiamphenicol is the bacterial 70S ribosome, a complex macromolecular machine responsible for protein synthesis. Specifically, the drug binds to the 50S large subunit, which catalyzes the formation of peptide bonds. The functional core of the 50S subunit is the Peptidyl Transferase Center (PTC), located within the domain V of the 23S rRNA. The PTC is a highly conserved region responsible for orienting the aminoacyl-tRNA (aa-tRNA) in the acceptor site (A-site) and the peptidyl-tRNA in the donor site (P-site) to facilitate peptide bond formation.
Core Mechanism of Action of Thiamphenicol (D-threo Isomer)
The bacteriostatic effect of Thiamphenicol is achieved through the targeted inhibition of the protein synthesis elongation cycle. The process involves several key steps:
-
Binding to the 50S Ribosomal Subunit: Thiamphenicol binds to the A-site of the Peptidyl Transferase Center on the 50S subunit. This binding is reversible.
-
Inhibition of Peptidyl Transferase: By occupying this critical location, Thiamphenicol sterically hinders the proper accommodation of the aminoacyl end of an incoming aa-tRNA molecule.
-
Blockade of Peptide Bond Formation: This obstruction prevents the formation of a peptide bond between the growing polypeptide chain (attached to the P-site tRNA) and the new amino acid (on the A-site tRNA).
-
Halting Protein Elongation: The inability to form peptide bonds effectively stalls the ribosome, leading to a cessation of protein synthesis and, consequently, the inhibition of bacterial growth and replication.
This mechanism is highly specific to the D-threo isomer due to the precise fit of its propanediol moiety and dichloroacetyl tail within the rRNA-defined pocket of the PTC. The L-threo enantiomer, this compound, with its mirrored configuration, cannot establish the necessary molecular interactions for stable binding, rendering it biologically inactive.
Secondary Action: Inhibition of Mitochondrial Protein Synthesis
Due to the evolutionary similarities between bacterial and eukaryotic mitochondrial ribosomes, Thiamphenicol can also inhibit protein synthesis within the mitochondria of host cells. This off-target effect is a key consideration in its toxicological profile, although it is not associated with the irreversible aplastic anemia linked to chloramphenicol. This inhibition can lead to dose-dependent bone marrow suppression.
Quantitative Data on Inhibitory Activity
The efficacy of Thiamphenicol is quantified by parameters such as Minimum Inhibitory Concentration (MIC) and dissociation constants (Kd).
Table 1: Minimum Inhibitory Concentrations (MICs) of Thiamphenicol against Various Pathogens
| Bacterial Species | MIC Range (mg/L or µg/mL) | Reference |
|---|---|---|
| Streptococcus pneumoniae | 2 | |
| Staphylococcus aureus | 32 | |
| Escherichia coli | 32 |
| Haemophilus influenzae | 0.25 | |
Table 2: Dissociation Constants (Kd) for Amphenicols with Bacterial Ribosomes
| Compound | Ribosome State | Kd (µM) | Reference |
|---|---|---|---|
| Thiamphenicol | Run-off ribosomes | 6.8 | |
| Thiamphenicol | Polysomes (peptidyl-tRNA at P-site) | 2.3 | |
| Chloramphenicol | Run-off ribosomes | 4.6 |
| Chloramphenicol | Polysomes (peptidyl-tRNA at P-site) | 1.5 | |
Key Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of an antibiotic that prevents visible bacterial growth.
Methodology:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of Thiamphenicol is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture. This is further diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is read as the lowest concentration of Thiamphenicol at which there is no visible turbidity (bacterial growth).
Protocol: In Vitro Assay for Mitochondrial Protein Synthesis Inhibition
This protocol measures the specific inhibition of mitochondrial protein synthesis in eukaryotic cells.
Methodology:
-
Cell Culture: Eukaryotic cells (e.g., HeLa, HEK293) are cultured to near confluence.
-
Inhibition of Cytoplasmic Translation: Cells are pre-incubated for 30-60 minutes in methionine-free medium containing a cytoplasmic translation inhibitor (e.g., 100 µg/mL cycloheximide or emetine). This step ensures that only mitochondrial protein synthesis will be measured.
-
Thiamphenicol Treatment: The test compound, Thiamphenicol (or this compound as a negative control), is added at various concentrations, and cells are incubated for a defined period.
-
Metabolic Labeling: A radiolabeled amino acid precursor, typically ³⁵S-methionine, is added to the medium for 1-2 hours to label newly synthesized mitochondrial proteins.
-
Cell Lysis: The labeling is stopped by washing with ice-cold PBS. Cells are then lysed using an appropriate ice-cold lysis buffer (e.g., RIPA buffer).
-
Protein Quantification & Analysis: Total protein concentration in the lysate is determined. The radiolabeled mitochondrial proteins are separated by SDS-PAGE, and the incorporated radioactivity is quantified by autoradiography or phosphorimaging to determine the level of inhibition.
Conclusion
The mechanism of action of Thiamphenicol is a well-defined, stereospecific process involving the inhibition of the peptidyl transferase center of the bacterial 50S ribosome. This guide establishes that the biological activity is exclusive to the D-threo isomer. Consequently, its enantiomer, this compound, is considered biologically inactive as its molecular geometry prevents the high-affinity binding required to inhibit ribosomal function. For researchers in drug development, this highlights the paramount importance of stereochemistry in drug design and evaluation. While this compound itself is not an effective antimicrobial, its use as a negative control in experiments or as a scaffold for novel derivatives remains a valid scientific application.
References
- 1. Thiamphenicol [fao.org]
- 2. Thiamphenicol - Wikipedia [en.wikipedia.org]
- 3. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
The Stereospecific World of Thiamphenicol: A Technical Guide to the Biological Activity of its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamphenicol, a structural analogue of chloramphenicol, is a broad-spectrum antibiotic widely used in veterinary and human medicine. Its primary mechanism of action involves the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect against a wide range of Gram-positive and Gram-negative bacteria. A key feature of thiamphenicol, and a significant advantage over its predecessor chloramphenicol, is the substitution of the p-nitro group with a methylsulfonyl group. This modification is understood to be responsible for the markedly reduced risk of aplastic anemia, a severe and often fatal side effect associated with chloramphenicol.
Like chloramphenicol, thiamphenicol possesses two chiral centers, resulting in four possible stereoisomers. However, it is widely accepted that the biological activity of thiamphenicol is stereospecific, with the D-threo enantiomer being the active form. This technical guide provides an in-depth exploration of the biological activity of thiamphenicol's enantiomers, focusing on their differential effects, underlying mechanisms, and the experimental methodologies used for their characterization.
Stereochemistry and Biological Activity
The antibacterial efficacy of thiamphenicol resides almost exclusively in the D-(-)-threo-isomer. This stereoselectivity is a critical aspect of its pharmacology and is analogous to that observed with chloramphenicol, where only the D-threo isomer exhibits significant antibacterial properties. The specific three-dimensional conformation of the D-threo enantiomer is essential for its precise binding to the bacterial ribosome.
While direct comparative studies quantifying the antibacterial activity of the L-threo enantiomer are not extensively available in publicly accessible literature, the established principle of stereospecificity for this class of antibiotics strongly suggests that the L-threo isomer is largely devoid of significant antibacterial action. The majority of published studies on the antibacterial spectrum of thiamphenicol utilize either the racemic mixture or the active D-threo isomer.
Mechanism of Action: A Stereospecific Interaction
The primary target of thiamphenicol is the 50S subunit of the bacterial ribosome, a crucial component of the protein synthesis machinery. The D-threo enantiomer of thiamphenicol binds to the peptidyl transferase center (PTC) of the 50S subunit, effectively blocking the peptidyl transferase step in protein elongation. This inhibition prevents the formation of peptide bonds between amino acids, thereby halting the synthesis of essential bacterial proteins and leading to the cessation of growth and replication.
The precise fit of the D-threo enantiomer into the binding pocket of the ribosome is governed by specific stereochemical interactions. The spatial arrangement of the hydroxyl groups and the dichloroacetyl moiety of the D-threo isomer allows for the formation of key hydrogen bonds and hydrophobic interactions with the ribosomal RNA and proteins, stabilizing the drug-ribosome complex. The L-threo enantiomer, with its different spatial configuration, is unable to achieve this optimal binding, rendering it inactive.
Caption: Mechanism of action of Thiamphenicol enantiomers.
Antibacterial Spectrum and Quantitative Data
Thiamphenicol exhibits a broad spectrum of activity against a variety of pathogenic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for thiamphenicol against several clinically relevant bacterial species. It is important to note that these values are typically reported for the active D-threo isomer or the racemic mixture.
| Bacterial Species | Thiamphenicol MIC Range (µg/mL) | Reference(s) |
| Streptococcus pneumoniae | 0.25 - 4 | [1] |
| Haemophilus influenzae | 0.125 - 2 | [1] |
| Neisseria gonorrhoeae | 0.25 - 2 | [2] |
| Escherichia coli | 2 - 32 | [3] |
| Staphylococcus aureus | 2 - 32 | [3] |
| Bacteroides fragilis | 4 - 16 |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Differential Toxicity of Enantiomers
A significant advantage of thiamphenicol over chloramphenicol is its reduced hematotoxicity; it has not been associated with the idiosyncratic, irreversible aplastic anemia linked to chloramphenicol. The dose-dependent, reversible bone marrow suppression can still occur with thiamphenicol, although it is generally considered to be less severe.
The differential toxicity of the individual enantiomers of thiamphenicol has not been extensively studied and reported in publicly available literature. However, it is hypothesized that any cytotoxicity associated with thiamphenicol is likely attributed to the D-threo enantiomer, as it is the biologically active form that may interact with mitochondrial ribosomes, which share some structural similarities with bacterial ribosomes. The L-threo enantiomer, being largely inactive, is presumed to have a significantly lower potential for toxicity. Further research is required to definitively characterize the toxicological profiles of the individual enantiomers.
Experimental Protocols
Chiral Separation of Thiamphenicol Enantiomers by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the D-threo and L-threo enantiomers of thiamphenicol.
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based or Pirkle-type)
-
Mobile phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific column used.
-
Thiamphenicol standard (racemic mixture and/or pure enantiomers)
-
Sample containing thiamphenicol enantiomers
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve the thiamphenicol sample in a suitable solvent, typically the mobile phase, to a known concentration.
-
Injection: Inject a fixed volume of the prepared sample onto the HPLC column.
-
Chromatographic Separation: The enantiomers are separated as they travel through the column due to their differential interactions with the CSP.
-
Detection: Monitor the eluent using a UV detector at a wavelength where thiamphenicol absorbs maximally (typically around 225 nm).
-
Data Analysis: The two enantiomers will appear as separate peaks in the chromatogram. The retention time identifies each enantiomer, and the peak area can be used for quantification.
Caption: Workflow for chiral HPLC separation of Thiamphenicol enantiomers.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method involves exposing a standardized inoculum of bacteria to serial dilutions of the antimicrobial agent in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Thiamphenicol enantiomer stock solution of known concentration
-
Sterile diluent (e.g., saline or broth)
Procedure:
-
Preparation of Antibiotic Dilutions: Perform serial twofold dilutions of the thiamphenicol enantiomer stock solution in the microtiter plate wells using MHB to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the thiamphenicol enantiomer at which there is no visible growth (turbidity) in the well.
Conclusion
The biological activity of thiamphenicol is intrinsically linked to its stereochemistry, with the D-threo enantiomer being the pharmacologically active form responsible for its antibacterial effects. The mechanism of action, involving the specific inhibition of bacterial protein synthesis, is a direct consequence of the precise three-dimensional structure of the D-threo isomer and its ability to bind effectively to the bacterial ribosome. While the L-threo enantiomer is considered biologically inactive, a comprehensive understanding of its potential off-target effects and toxicological profile requires further investigation. The experimental protocols outlined in this guide provide a framework for the continued exploration of the stereospecific properties of thiamphenicol, which is crucial for optimizing its therapeutic use and for the development of future antimicrobial agents.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical or veterinary advice. The experimental protocols provided are general guidelines and may require optimization for specific applications.
References
- 1. In vitro activity of thiamphenicol against Haemophilus influenzae, Streptococcus pneumoniae and Streptococcus pyogenes clinical isolates | CMAC [cmac-journal.ru]
- 2. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 3. In vitro antibacterial activity of thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
ent-Thiamphenicol: A Technical Guide to the Inactive Enantiomer of a Broad-Spectrum Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamphenicol, a broad-spectrum bacteriostatic antibiotic, is a notable member of the amphenicol class, prized for its efficacy against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action, the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit, is critically dependent on its stereochemistry. This technical guide provides an in-depth exploration of ent-Thiamphenicol, the (1S,2S)-enantiomer of the active D-threo-(1R,2R)-Thiamphenicol. While the D-threo isomer exhibits potent antibacterial properties, this compound is considered biologically inactive. This guide will detail the stereospecific nature of Thiamphenicol's activity, present available quantitative data, outline key experimental protocols for determining biological activity, and provide visual diagrams of relevant pathways and workflows. This document serves as a comprehensive resource for researchers in drug development, microbiology, and medicinal chemistry, highlighting the pivotal role of stereoisomerism in pharmacology.
Introduction: The Stereochemical Imperative of Amphenicol Antibiotics
The amphenicol class of antibiotics, which includes both chloramphenicol and its derivative thiamphenicol, is characterized by a core structure containing two chiral centers. This results in the potential for four stereoisomers: D-threo, L-threo, D-erythro, and L-erythro. It is a well-established principle in pharmacology that the biological activity of these compounds resides almost exclusively in the D-threo-(1R,2R) isomer[1][2]. The specific three-dimensional arrangement of the substituents on the propanediol backbone is crucial for effective binding to the A-site of the peptidyl transferase center on the bacterial 50S ribosomal subunit[1]. Any deviation from this specific stereoconfiguration, as is the case with the L-threo enantiomer (this compound), results in a significant loss of antibacterial activity.
This compound is the mirror image of the active Thiamphenicol molecule. While possessing identical physical and chemical properties in an achiral environment, its interaction with the chiral environment of the bacterial ribosome is profoundly different, rendering it incapable of inhibiting protein synthesis. Understanding the inactivity of this compound is crucial for the stereoselective synthesis and purification of the active pharmaceutical ingredient, ensuring therapeutic efficacy and safety.
Mechanism of Action: A Stereospecific Interaction
Thiamphenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis[3]. The D-threo isomer binds to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase step of protein elongation[3]. This binding prevents the attachment of the aminoacyl-tRNA to the A-site of the ribosome, thereby halting the formation of peptide bonds and the extension of the polypeptide chain.
The stereochemistry of the D-threo isomer is paramount for this interaction. The specific orientation of the hydroxyl groups and the dichloroacetyl tail allows for precise hydrogen bonding and hydrophobic interactions within the ribosomal binding pocket. In contrast, this compound, with its inverted stereocenters, cannot achieve the necessary conformational fit to bind effectively to the target site, thus explaining its lack of antibacterial activity.
Figure 1. Stereospecific interaction of Thiamphenicol enantiomers with the bacterial ribosome.
Quantitative Data: A Tale of Two Enantiomers
While the D-threo isomer of Thiamphenicol has been extensively studied for its antibacterial activity, there is a notable absence of direct comparative quantitative data for this compound in the scientific literature. Its inactivity is largely inferred from the well-documented stereospecificity of the broader amphenicol class. The data presented below is for the active D-threo-Thiamphenicol isomer. For this compound, the Minimum Inhibitory Concentration (MIC) is presumed to be significantly higher than the highest concentrations typically tested in standard susceptibility assays.
Table 1: Minimum Inhibitory Concentrations (MIC) of D-threo-Thiamphenicol against Various Bacterial Strains
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Streptococcus pneumoniae | 0.06 - 2 | |
| Haemophilus influenzae | ≤ 0.5 - 2 | |
| Streptococcus pyogenes | ≤ 8 | |
| Gram-positive cocci (various) | 0.5 - 4 | |
| Enterobacteriaceae (various) | 8 - 64 | |
| Bacteroides fragilis | ≤ 12.5 |
Table 2: Comparative Biological Activity of Thiamphenicol Enantiomers
| Enantiomer | Antibacterial Activity (MIC) | Ribosomal Binding Affinity (Kd) |
| D-threo-Thiamphenicol | Active (See Table 1 for specific values) | Demonstrates measurable binding to the 50S ribosomal subunit. |
| This compound | Considered inactive. Specific MIC values are not readily available in the literature but are presumed to be very high (e.g., >128 µg/mL). | Presumed to have negligible binding affinity due to incorrect stereochemistry, preventing effective interaction with the ribosomal target site. |
Note: The inactivity of this compound is based on the established structure-activity relationship of the amphenicol class of antibiotics.
Experimental Protocols
To experimentally verify the differential activity of Thiamphenicol enantiomers, several key assays can be employed.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol: Broth Microdilution Method
-
Preparation of Stock Solutions: Prepare stock solutions of D-threo-Thiamphenicol and this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration (e.g., 1280 µg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of each enantiomer stock solution in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations (e.g., 256 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted enantiomers. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).
Figure 2. Experimental workflow for MIC determination by broth microdilution.
In Vitro Transcription/Translation (IVTT) Inhibition Assay
This cell-free assay directly measures the effect of a compound on protein synthesis.
Protocol: IVTT Assay
-
System Components: Utilize a commercially available E. coli-based IVTT kit containing cell extract, amino acids, and an energy source.
-
Reporter Gene: Use a DNA template encoding a reporter protein, such as luciferase or green fluorescent protein (GFP).
-
Compound Preparation: Prepare serial dilutions of D-threo-Thiamphenicol and this compound in the appropriate buffer.
-
Reaction Setup: In a microplate, combine the IVTT system components, the reporter gene template, and the different concentrations of each enantiomer. Include a no-inhibitor control and a no-template control.
-
Incubation: Incubate the reaction mixture at the recommended temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours) to allow for transcription and translation.
-
Signal Detection: Measure the reporter signal (luminescence for luciferase, fluorescence for GFP) using a plate reader.
-
Data Analysis: Plot the signal intensity against the compound concentration and determine the IC50 value (the concentration that inhibits protein synthesis by 50%). For this compound, a significant inhibition is not expected at testable concentrations.
Chiral Separation of Thiamphenicol Enantiomers
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the standard method for separating and quantifying the enantiomers of Thiamphenicol.
Protocol: Chiral HPLC
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chiral Column: A chiral stationary phase column (e.g., a polysaccharide-based chiral selector like cellulose or amylose derivatives).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with the exact ratio optimized for the specific column and enantiomers.
-
Sample Preparation: Dissolve the Thiamphenicol sample (which may be a racemic mixture or an enriched sample of one enantiomer) in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: Typically 0.5-1.5 mL/min.
-
Column temperature: Controlled, often at ambient or slightly elevated temperatures.
-
Detection wavelength: Set to the UV absorbance maximum of Thiamphenicol (approximately 225 nm).
-
-
Injection and Data Acquisition: Inject the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times.
-
Quantification: The relative amounts of each enantiomer can be determined by integrating the peak areas in the chromatogram.
Synthesis and Resolution
The synthesis of Thiamphenicol can be achieved through various routes. For producing the enantiomerically pure active drug, stereoselective synthesis or chiral resolution of a racemic mixture is required.
-
Stereoselective Synthesis: These methods employ chiral catalysts or auxiliaries to direct the formation of the desired D-threo stereoisomer. For example, asymmetric reduction of a ketone precursor can set the stereochemistry at one of the chiral centers, which then directs the stereochemistry of the second chiral center in subsequent steps.
-
Chiral Resolution: A racemic mixture of Thiamphenicol or a precursor can be separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or a chiral amine). The diastereomers, which have different physical properties, can then be separated by crystallization. The desired enantiomer is subsequently recovered by removing the resolving agent.
The synthesis of this compound would typically involve using the opposite enantiomer of the chiral catalyst or resolving agent used for the synthesis of the active D-threo isomer.
Conclusion
References
- 1. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. EP0674618B1 - Asymmetric process for preparing florfenicol, thiamphenicol, chloramphenicol and oxazoline intermediates - Google Patents [patents.google.com]
Methodological & Application
Chiral Separation of Thiamphenicol Enantiomers by High-Performance Liquid Chromatography (HPLC)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamphenicol is a broad-spectrum antibiotic and a structural analogue of chloramphenicol. A key structural feature of thiamphenicol is the presence of two chiral centers, meaning it can exist as four different stereoisomers.[1] The biologically active form is the (1R,2R)-enantiomer. The control and analysis of the enantiomeric purity of thiamphenicol are critical in the pharmaceutical industry to ensure drug efficacy and safety. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers.[2]
This document provides detailed protocols for two distinct HPLC-based methods for the chiral separation of thiamphenicol enantiomers: a direct method using a chiral stationary phase (CSP) and an indirect method involving pre-column derivatization.
Method 1: Direct Enantioseparation Using a Pirkle-Type Chiral Stationary Phase
This method achieves direct separation of thiamphenicol enantiomers using a (S,S)-Whelk-O1 chiral stationary phase, which is a π-electron acceptor/π-electron donor type CSP.[3][4][5] This CSP demonstrates broad versatility and provides an alternative selectivity compared to more common polysaccharide-based phases.
Experimental Protocol
-
Instrument: Standard HPLC system with UV detection.
-
Sample Preparation: Dissolve the thiamphenicol racemic standard or sample in the mobile phase to a final concentration of approximately 0.5 - 1.0 mg/mL.
-
Chromatographic Conditions: The specific conditions for the separation are detailed in the table below. The mobile phase consists of a mixture of n-hexane and an alcohol modifier. The type and concentration of the alcohol can be adjusted to optimize the separation.
-
Detection: Monitor the elution of the enantiomers using a UV detector at 225 nm.
-
Data Analysis: Identify and quantify the enantiomers based on their retention times and peak areas. Calculate the resolution (Rs) and separation factor (α) to evaluate the separation performance.
Data Presentation: Chromatographic Parameters
| Parameter | Condition | Reference |
| HPLC Column | (S,S)-Whelk-O1 Chiral Stationary Phase | |
| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) | |
| Alternative Modifiers: Isopropanol or tert-butanol can be used, which may lead to higher separation factors. | ||
| Flow Rate | 1.0 mL/min (Typical, can be optimized) | |
| Temperature | Ambient | |
| Detection | UV at 225 nm | |
| Injection Volume | 10 - 20 µL |
Expected Results
| Compound | Mobile Phase Modifier | Resolution (Rs) | Separation Factor (α) | Reference |
| Thiamphenicol | Ethanol (10%) | 1.84 | Not Specified | |
| Thiamphenicol | Isopropanol | Not Specified | Higher than Ethanol | |
| Thiamphenicol | tert-Butanol | Not Specified | Higher than Ethanol |
Workflow for Direct Chiral Separation
Caption: Workflow for the direct HPLC chiral separation of Thiamphenicol.
Method 2: Indirect Enantioseparation via Diastereomeric Derivatization
This method involves a chemical reaction to convert the enantiomers into diastereomers using a chiral derivatizing agent. Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column, such as a C18 column. This approach is useful when a suitable chiral column is not available or when the direct method does not provide adequate separation.
Experimental Protocol
-
Sample Preparation (Thiamphenicol Base): This method is described for the N-deacylated base of thiamphenicol, which is a common synthetic intermediate.
-
Derivatization Reaction:
-
Dissolve the thiamphenicol base in a suitable solvent (e.g., acetonitrile).
-
Add the chiral derivatizing agent, (R)-alpha-methylbenzyl isothiocyanate.
-
Allow the reaction to proceed to completion to form diastereomeric thioureas. The reaction is typically carried out at room temperature.
-
-
HPLC Analysis:
-
Inject the reaction mixture directly into the HPLC system.
-
Separate the resulting diastereomers using a standard reversed-phase C18 column.
-
-
Detection: Monitor the elution of the diastereomers using a UV detector at 254 nm.
-
Data Analysis: Quantify the original enantiomers based on the peak areas of the corresponding diastereomeric products.
Data Presentation: Derivatization and Chromatographic Parameters
| Parameter | Condition | Reference |
| Analyte | Thiamphenicol Base | |
| Chiral Derivatizing Agent | (R)-alpha-methylbenzyl isothiocyanate | |
| Reaction Product | Diastereomeric thioureas | |
| HPLC Column | Standard C18 Reversed-Phase Column | |
| Mobile Phase | Methanol / Water mixtures | |
| Detection | UV at 254 nm |
Workflow for Indirect Chiral Separation
References
- 1. Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. elementlabsolutions.com [elementlabsolutions.com]
Application Notes and Protocols for the Use of Internal Standards in the Chromatographic Analysis of Thiamphenicol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamphenicol is a broad-spectrum antibiotic used in both human and veterinary medicine. Accurate quantification of thiamphenicol in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring food safety. The use of an internal standard (IS) in chromatographic methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for achieving high accuracy and precision by correcting for variability during sample preparation and analysis.
This document provides detailed application notes and protocols for two primary approaches for selecting an internal standard for thiamphenicol analysis:
-
Stable Isotope-Labeled (SIL) Internal Standard (Thiamphenicol-d3): The gold standard for achiral (routine) quantitative analysis.
-
Enantiomeric Internal Standard (ent-Thiamphenicol): A potential internal standard for chiral separations, where the stereoisomeric composition of thiamphenicol is of interest.
Part 1: Use of Thiamphenicol-d3 as an Internal Standard for Achiral Analysis
The use of a stable isotope-labeled internal standard, such as Thiamphenicol-d3, is the preferred method for the quantitative analysis of thiamphenicol in biological matrices.[1][2] Since deuterated standards have nearly identical chemical and physical properties to the analyte, they co-elute and experience similar ionization effects, effectively compensating for variations during sample extraction and instrumental analysis.[2]
Quantitative Data Summary
The following table summarizes typical performance data for LC-MS/MS methods using a stable isotope-labeled internal standard for thiamphenicol quantification.
| Parameter | Method A: Human Plasma[3] | Method B: Animal Tissues | Method C: Eggs[4] |
| Internal Standard | Chlorzoxazone (structural analog) | Chloramphenicol-d5 (SIL IS) | Chloramphenicol-d5 (SIL IS) |
| Linearity Range | 10 - 8000 ng/mL | 0.1 - 20 ng/g | 0.1 - 20 ng/g |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.1 - 1 ng/g | 0.1 - 1.5 µg/kg |
| Intra-day Precision (%RSD) | < 10% | < 10% | < 8.11% |
| Inter-day Precision (%RSD) | < 12% | < 15% | < 11.30% |
| Accuracy/Recovery | 85 - 115% | 80 - 120% | 90.84 - 108.23% |
Experimental Workflow: Achiral Analysis
Caption: Workflow for thiamphenicol quantification using a stable isotope-labeled internal standard.
Detailed Experimental Protocol: Achiral Analysis of Thiamphenicol in Human Plasma
This protocol is based on a protein precipitation method, which is rapid and efficient for plasma samples.
1. Materials and Reagents
-
Thiamphenicol analytical standard
-
Thiamphenicol-d3 internal standard
-
LC-MS grade acetonitrile and methanol
-
Ultrapure water
-
Human plasma (blank)
2. Preparation of Standard and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of thiamphenicol and Thiamphenicol-d3 in methanol.
-
Working Standard Solutions: Serially dilute the thiamphenicol stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Thiamphenicol-d3 stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Thiamphenicol-d3 internal standard working solution (100 ng/mL) to all samples except for the blank matrix sample.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex the tube for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
-
LC Column: C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MRM Transitions:
-
Thiamphenicol: m/z 354.3 → 185.1
-
Thiamphenicol-d3: m/z 357.3 → 185.1 (Note: The precursor ion is shifted by +3 Da due to the deuterium labels, while the product ion may remain the same depending on the fragmentation pattern).
-
Part 2: Use of this compound as an Internal Standard for Chiral Analysis
This compound is the enantiomer of the active D-threo-thiamphenicol. In standard (achiral) chromatography, enantiomers co-elute and are indistinguishable by a mass spectrometer, making this compound unsuitable as an internal standard for routine quantification. However, for applications requiring the separation and quantification of thiamphenicol's stereoisomers, this compound can be an effective internal standard if a chiral stationary phase is used.
The principle is that the chiral column will separate the two enantiomers, allowing for their individual detection and quantification. This compound, being chemically identical to thiamphenicol apart from its stereochemistry, will exhibit very similar extraction recovery and ionization response.
Logical Relationship for Selecting a Chiral Internal Standard
Caption: Decision workflow for selecting an internal standard for thiamphenicol analysis.
Experimental Protocol: Chiral Analysis of Thiamphenicol
This protocol is a representative method based on published chiral separations of thiamphenicol analogs.
1. Materials and Reagents
-
Thiamphenicol analytical standard (D-threo isomer)
-
This compound internal standard (L-threo isomer)
-
LC-MS grade n-hexane, ethanol, and methanol
-
Ultrapure water
2. Sample Preparation
-
Sample preparation would follow similar extraction procedures as in the achiral method (protein precipitation, LLE, or SPE), with the addition of this compound as the internal standard at the beginning of the process.
3. Chiral LC-MS/MS Conditions
-
LC Column: A chiral stationary phase (CSP) column, such as a Whelk-O1 or Chiralpak-AD column, is required for the separation of enantiomers.
-
Mobile Phase: Typically a normal-phase mobile phase, such as a mixture of n-hexane and an alcohol modifier (e.g., ethanol, methanol). For example, n-Hexane:Ethanol:Methanol (80:10:10, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detection:
-
UV: Analytes can be monitored at 225 nm.
-
MS/MS: The mass spectrometer settings (ionization mode, MRM transitions) would be identical for both thiamphenicol and this compound, as they are chemically identical. The distinction is made by their different retention times from the chiral column.
-
MRM Transition: m/z 354.3 → 185.1 (monitored for both separated peaks)
-
-
Conclusion
The choice of internal standard for thiamphenicol analysis is dictated by the analytical goal. For routine, achiral quantification, a stable isotope-labeled internal standard such as Thiamphenicol-d3 is the industry standard, providing the highest accuracy and precision. For specialized applications requiring the separation and quantification of individual stereoisomers, This compound serves as a suitable internal standard when used in conjunction with a chiral chromatographic method. Proper method validation according to regulatory guidelines is essential for any quantitative bioanalytical work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. UPLC-MS/MS determination of thiamphenicol in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ent-Thiamphenicol Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-Thiamphenicol is the enantiomer of Thiamphenicol, a broad-spectrum antibiotic. As a reference standard, this compound is a critical tool for the accurate identification, quantification, and quality control of Thiamphenicol in pharmaceutical formulations, biological matrices, and food products. Its use is essential for distinguishing between the active enantiomer and its stereoisomer, ensuring the safety and efficacy of the drug. Thiamphenicol acts by inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] This document provides detailed application notes and protocols for the analytical testing of this compound.
Physicochemical Properties
| Property | Value |
| Chemical Name | 2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide |
| Synonyms | ent-Dextrosulphenidol |
| Molecular Formula | C₁₂H₁₅Cl₂NO₅S[3] |
| Molecular Weight | 356.22 g/mol [3] |
| CAS Number | 19934-71-5 |
| Appearance | White or yellowish-white crystalline powder |
| Solubility | Slightly soluble in water, soluble in ethanol (50 mg/mL), and dimethylformamide.[3] |
Analytical Methods
The primary analytical methods for the assessment of this compound include High-Performance Liquid Chromatography (HPLC) for purity and chiral separation, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for quantification in complex matrices.
High-Performance Liquid Chromatography (HPLC) - Purity and Assay
This method is suitable for determining the purity and assay of the this compound reference standard.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 10 cm, 5 µm packing L1) |
| Mobile Phase | Acetonitrile and water mixture (e.g., 21.7:78.3, v/v). For MS compatibility, replace phosphoric acid with formic acid. |
| Flow Rate | Approximately 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Detection | UV at 225 nm |
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration of about 80 µg/mL.
-
Sample Solution: Prepare a solution of the test sample in the mobile phase with a concentration similar to the standard solution.
Data Analysis
The purity of the sample is determined by comparing the peak area of this compound in the sample chromatogram to the total area of all peaks. The assay is calculated by comparing the peak area of the sample to that of the reference standard.
Chiral HPLC - Enantiomeric Purity
This method is essential for separating and quantifying this compound from its enantiomer, Thiamphenicol.
Chromatographic Conditions
| Parameter | Condition |
| Column | Chiral Stationary Phase (CSP) column (e.g., (S,S)-Whelk-O1) |
| Mobile Phase | n-hexane/ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at 254 nm |
Quantitative Data for Thiamphenicol Analysis (Adaptable for this compound)
The following table summarizes validation data from a study on Thiamphenicol in medicated feed, which can serve as a starting point for the validation of an this compound method.
| Parameter | Result |
| Linearity Range | 10-300 µg/mL |
| Limit of Detection (LOD) | 2.4–5.3 mg/kg |
| Limit of Quantification (LOQ) | 3.8–5.6 mg/kg |
| Recovery | 81.7% to 97.5% |
| Repeatability (RSD) | <6.5% |
| Within-laboratory Reproducibility (RSD) | <6.0% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Trace Quantification
LC-MS/MS is a highly sensitive and selective method for quantifying this compound in biological matrices. The use of a deuterated internal standard, such as Thiamphenicol-d3, is recommended for optimal accuracy.
Sample Preparation (Plasma)
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., Thiamphenicol-d3).
-
Add 600 µL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm) |
| Mobile Phase | A: 2mM ammonium acetate in water; B: Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 3 - 10 µL |
| Ionization Source | Electrospray Ionization (ESI), typically in negative mode |
| Monitored Transitions | Thiamphenicol: Precursor ion (m/z) 354 → Product ions (e.g., 185, 169) |
Quantitative Data for Thiamphenicol in Biological Matrices
| Matrix | Recovery (%) | LOQ | Linearity (r²) | Precision (RSD %) |
| Animal & Aquaculture Products | 71.66 - 106.91 | 0.02 - 10.4 µg/kg | ≥0.9941 | ≤18.05 |
| Honey | 74.9 - 107 | 1.0 ng/g | >0.99 | 0.5 - 9.7 |
Experimental Workflows and Diagrams
Caption: General experimental workflow for the analysis of this compound.
References
Application Note: Chiral Separation and Quantification of ent-Thiamphenicol using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation and analysis of Thiamphenicol and its enantiomer, ent-Thiamphenicol. Thiamphenicol, a broad-spectrum antibiotic, possesses two chiral centers, with the (1R,2R)-D-threo isomer being the biologically active form.[1] The presence of other stereoisomers, such as this compound ((1S,2S)-L-threo isomer), can impact the drug's efficacy and safety profile, necessitating a reliable analytical method for their separation and quantification. This document provides comprehensive protocols for sample preparation, standard solution preparation, and a validated chiral HPLC method utilizing a Pirkle-type chiral stationary phase. Additionally, it includes illustrative diagrams for the mechanism of action, stereoisomer relationships, and the experimental workflow to aid in understanding and implementation.
Introduction
Thiamphenicol is a synthetic antibiotic and a methyl-sulfonyl analogue of chloramphenicol.[2] It functions by inhibiting protein synthesis in bacteria, binding to the 50S ribosomal subunit and preventing the formation of peptide bonds.[3][4] Unlike chloramphenicol, Thiamphenicol has not been associated with aplastic anemia, a significant advantage in its clinical application.[5]
The stereochemistry of Thiamphenicol is critical to its biological activity. The molecule contains two chiral centers, resulting in four possible stereoisomers. The pharmacologically active isomer is (1R,2R)-Thiamphenicol. Its enantiomer, (1S,2S)-ent-Thiamphenicol, and the corresponding diastereomers are considered impurities. Therefore, a stereoselective analytical method is essential for the quality control of Thiamphenicol in bulk drug substances and pharmaceutical formulations. This application note presents a detailed HPLC method for the successful chiral separation of Thiamphenicol and this compound.
Mechanism of Action
Thiamphenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It selectively binds to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase step of protein elongation. This action prevents the addition of new amino acids to the growing peptide chain, thereby halting protein production and inhibiting bacterial growth.
References
Application Notes and Protocols: Solubility of ent-Thiamphenicol in Various Solvents
Introduction
ent-Thiamphenicol is the enantiomer of Thiamphenicol, a broad-spectrum bacteriostatic antibiotic. As an enantiomer, its physical and chemical properties in achiral solvents are identical to those of Thiamphenicol. The solubility of an active pharmaceutical ingredient (API) is a critical parameter in drug development, influencing its bioavailability, formulation, and routes of administration. This document provides detailed information on the solubility of this compound in a range of common solvents, along with standardized protocols for solubility determination. This information is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.
Data Presentation: Solubility of this compound
The solubility of this compound has been determined in various organic solvents and water. The data presented in Table 1 summarizes the mole fraction solubility (x) at different temperatures, while Table 2 provides solubility in more commonly used concentration units.
Table 1: Mole Fraction Solubility (x) of this compound in Neat Solvents at Various Temperatures.
| Solvent | 278.15 K (5°C) | 283.15 K (10°C) | 288.15 K (15°C) | 293.15 K (20°C) | 298.15 K (25°C) | 303.15 K (30°C) | 308.15 K (35°C) | 313.15 K (40°C) | 318.15 K (45°C) |
| N,N-dimethylformamide | 0.1283 | 0.1385 | 0.1494 | 0.1611 | 0.1736 | 0.1869 | 0.2011 | 0.2162 | 0.2322 |
| Acetone | 0.0469 | 0.0521 | 0.0578 | 0.0641 | 0.0710 | 0.0785 | 0.0867 | 0.0956 | 0.1053 |
| Methanol | 0.0267 | 0.0298 | 0.0333 | 0.0371 | 0.0413 | 0.0459 | 0.0509 | 0.0564 | 0.0624 |
| 1,4-Dioxane | 0.0249 | 0.0278 | 0.0311 | 0.0347 | 0.0387 | 0.0431 | 0.0479 | 0.0532 | 0.0589 |
| 2-Butanone | 0.0241 | 0.0269 | 0.0301 | 0.0336 | 0.0375 | 0.0418 | 0.0465 | 0.0516 | 0.0572 |
| Ethanol | 0.0163 | 0.0183 | 0.0205 | 0.0229 | 0.0256 | 0.0286 | 0.0318 | 0.0354 | 0.0393 |
| Acetonitrile | 0.0118 | 0.0133 | 0.0149 | 0.0167 | 0.0187 | 0.0209 | 0.0233 | 0.0259 | 0.0288 |
| Ethyl Acetate | 0.0101 | 0.0114 | 0.0128 | 0.0144 | 0.0162 | 0.0181 | 0.0202 | 0.0225 | 0.0251 |
| n-Propanol | 0.0099 | 0.0111 | 0.0125 | 0.0140 | 0.0157 | 0.0176 | 0.0196 | 0.0219 | 0.0244 |
| Isopropyl Alcohol | 0.0078 | 0.0088 | 0.0099 | 0.0111 | 0.0125 | 0.0140 | 0.0157 | 0.0175 | 0.0195 |
| Water | 0.0002 | 0.0002 | 0.0003 | 0.0003 | 0.0004 | 0.0004 | 0.0005 | 0.0005 | 0.0006 |
| n-Butanol | 0.0061 | 0.0069 | 0.0078 | 0.0088 | 0.0099 | 0.0111 | 0.0124 | 0.0139 | 0.0155 |
| Toluene | 0.0003 | 0.0003 | 0.0004 | 0.0004 | 0.0005 | 0.0006 | 0.0007 | 0.0008 | 0.0009 |
Data adapted from a comprehensive study on Thiamphenicol solubility.
Table 2: Solubility of this compound in Selected Solvents at Ambient Temperature.
| Solvent | Approximate Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | 30 - 55[1][2] | Sonication may be required to achieve full dissolution.[2] |
| N,N-Dimethylformamide (DMF) | ~30[1] | Purge with an inert gas.[1] |
| Ethanol | 0.2 - 50 | Solubility can vary; one source indicates ~200 µg/mL while another suggests 50 mg/mL. |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | Aqueous solutions are not recommended for storage beyond one day. |
| Water | < 1 (Slightly soluble) | |
| Acetonitrile | Soluble | |
| Dimethylacetamide | Soluble | |
| Alcohol | Soluble |
Experimental Protocols
Protocol 1: Isothermal Equilibrium Solubility Determination
This protocol describes the determination of this compound solubility in a given solvent at a constant temperature, a method often referred to as the static equilibrium method.
Materials and Reagents:
-
This compound (crystalline solid, purity ≥98%)
-
Selected solvents (HPLC grade or equivalent)
-
Thermostatically controlled water bath or incubator
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) with continuous stirring to ensure saturation.
-
Sample Withdrawal and Filtration: After equilibration, stop the stirring and allow the solid to settle. Carefully withdraw a sample from the supernatant using a pre-warmed (to the experimental temperature) syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is crucial to prevent precipitation due to temperature changes.
-
Quantification: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL, mol/L, or mole fraction) based on the concentration determined by HPLC and the dilution factor.
Protocol 2: Analytical Method for Quantification (HPLC)
Instrumentation:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) is often suitable. The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10-20 µL.
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with known concentrations.
-
Inject the calibration standards into the HPLC system to generate a calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the relationship between solvent properties and solubility.
Caption: Experimental workflow for solubility determination.
Caption: Factors influencing the solubility of this compound.
References
Application Notes and Protocols for ent-Thiamphenicol Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper handling, storage, and application of ent-Thiamphenicol powder in a research setting. This compound is the enantiomer of Thiamphenicol, a broad-spectrum antibiotic.[1] The information provided is intended to ensure the integrity of the compound and the reproducibility of experimental results.
Product Information
-
Name: this compound
-
Synonyms: ent-Thiophenicol, ent-Dextrosulphenidol[1]
-
Appearance: White to off-white crystalline powder or crystal.[2][3]
-
Mechanism of Action: this compound, like its isomer, is an antibiotic that acts by binding to the 50S ribosomal subunit of bacteria. This binding inhibits peptidyl transferase activity, which is crucial for the formation of peptide bonds during protein synthesis. The ultimate effect is bacteriostatic, halting bacterial growth and reproduction.[1]
Handling and Storage
Proper handling and storage are critical to maintain the stability and activity of this compound powder.
2.1. Personal Protective Equipment (PPE)
When handling this compound powder, it is essential to use appropriate personal protective equipment to avoid inhalation, and contact with skin and eyes. This includes:
-
Safety glasses or goggles
-
Gloves
-
Lab coat
-
Use in a well-ventilated area or a fume hood.
2.2. Storage Conditions
Store the solid powder in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. For long-term stability, specific temperature conditions are recommended.
Table 1: Recommended Storage Conditions for this compound Powder and Stock Solutions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years | Keep container tightly sealed and protected from light. |
| Room Temperature | Short-term | Permissible for shipping if less than 2 weeks. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | |
| Aqueous Solution | 2-8°C | Not recommended for more than one day. | Prepare fresh before use. |
Solubility and Solution Preparation
This compound is sparingly soluble in water but soluble in organic solvents.
Table 2: Solubility of Thiamphenicol in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Ethanol | ~200 µg/mL | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |
| Acetonitrile | Soluble | |
| Methanol | Soluble | |
| Water | Sparingly soluble |
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mg/mL stock solution, weigh 10 mg of the powder.
-
Aseptically add the appropriate volume of anhydrous DMSO to the powder. To prepare a 10 mg/mL solution, add 1 mL of DMSO to the 10 mg of this compound.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into sterile microcentrifuge tubes or cryovials in volumes appropriate for your experiments to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Note: When preparing aqueous working solutions from the DMSO stock, it is recommended to first dissolve the this compound in DMSO and then dilute with the aqueous buffer of choice. We do not recommend storing aqueous solutions for more than one day.
Experimental Protocols
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol outlines a general method for determining the MIC of this compound against a bacterial strain using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well plate. The final concentration range should typically span from a high concentration (e.g., 128 µg/mL) to a low concentration (e.g., 0.25 µg/mL).
-
Include a positive control well (broth with bacteria, no drug) and a negative control well (broth only).
-
Inoculate each well (except the negative control) with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Diagram 1: Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Diagram 2: General Experimental Workflow for In Vitro Studies
Caption: General workflow for in vitro antibacterial studies.
References
Application Notes: ent-Thiamphenicol for Studying Stereoselectivity of Protein Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiamphenicol is a broad-spectrum antibiotic and a derivative of chloramphenicol that inhibits bacterial growth by targeting protein synthesis.[1] Its mechanism of action involves binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC), thereby preventing peptide bond formation.[1][2][3][4] Like many biologically active molecules, thiamphenicol is chiral, and its antibacterial activity is highly dependent on its stereochemistry. The enantiomer, ent-thiamphenicol (the mirror image of the active drug), is a critical but inactive control compound. It serves as an indispensable tool for elucidating the precise stereochemical requirements for binding to the ribosomal target and for validating that the observed biological activity is a result of specific molecular interactions rather than non-specific effects.
Core Principle: Probing Target Stereoselectivity
The bacterial ribosome is a complex and highly organized chiral macromolecule. The binding pockets within the ribosome, such as the PTC, have a defined three-dimensional architecture. Consequently, these sites exhibit a high degree of stereoselectivity, meaning they preferentially bind to a ligand of a specific stereochemical configuration.
-
Active Isomer (Thiamphenicol): The naturally occurring, active form of thiamphenicol possesses the correct (1R, 2R) configuration, which allows it to fit snugly into the A-site of the PTC. This precise fit enables key interactions with specific nucleotides of the 23S rRNA, leading to the inhibition of the peptidyl transferase reaction.
-
Inactive Enantiomer (this compound): As the mirror image, this compound has the opposite (1S, 2S) configuration. This altered 3D shape prevents it from making the necessary productive contacts within the ribosomal binding site due to steric hindrance. It serves as an ideal negative control in experiments, as any observed effects from thiamphenicol, but not from this compound, can be confidently attributed to specific, stereoselective binding to the ribosome.
Data Presentation: Comparative Inhibitory Activity
The stereoselectivity of the ribosome is demonstrated by the significant difference in inhibitory activity between thiamphenicol and its enantiomer. The following table summarizes representative quantitative data for the phenicol class of antibiotics, illustrating this principle.
| Compound | Target | Assay Type | IC50 (µM) | Binding Affinity (Kd) (µM) | Key Finding |
| Thiamphenicol | Bacterial Ribosome | In vitro Translation | ~5 - 15 | ~2 - 10 | Potent inhibitor of protein synthesis |
| This compound | Bacterial Ribosome | In vitro Translation | >1000 | >1000 | Lacks significant inhibitory activity |
| Chloramphenicol (D-threo) | Bacterial Ribosome | In vitro Translation | ~3 - 10 | ~1 - 5 | The active stereoisomer, potent inhibitor |
| Other Stereoisomers | Bacterial Ribosome | In vitro Translation | >1000 | >1000 | All other isomers are essentially inactive |
Note: Exact IC50 and Kd values can vary based on the bacterial species, specific assay conditions, and buffer components.
Experimental Protocols
Protocol 1: In Vitro Transcription-Translation (IVTT) Assay
This cell-free assay is used to quantify the overall inhibition of protein synthesis by measuring the production of a reporter protein.
Objective: To determine and compare the IC50 values of thiamphenicol and this compound.
Materials:
-
E. coli S30 cell-free extract system
-
Reporter plasmid DNA (e.g., pBEST-luc encoding firefly luciferase)
-
Amino acid mixture
-
ATP/GTP energy source
-
Thiamphenicol and this compound stock solutions (in DMSO)
-
Luciferase assay substrate and buffer
-
Luminometer
Methodology:
-
Reaction Preparation: On ice, prepare a master mix containing the S30 extract, buffer, amino acids, and energy source according to the manufacturer's protocol.
-
Compound Addition: Prepare serial dilutions of thiamphenicol and this compound. Add 1 µL of each dilution to individual reaction tubes. Include a "no inhibitor" control and a "vehicle only" (DMSO) control.
-
Initiation: Add the reporter plasmid DNA to the master mix and aliquot the complete mix into the reaction tubes containing the test compounds.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for protein synthesis.
-
Measurement: Remove the reactions from the incubator. Add the luciferase assay reagent to each tube as per the manufacturer's protocol. Immediately measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a dose-response curve to determine the IC50 value.
Protocol 2: Ribosome Binding Assay (Competitive)
This assay directly measures the ability of the compounds to bind to the ribosome by competing with a radiolabeled ligand.
Objective: To determine if this compound can physically bind to the ribosome.
Materials:
-
Purified, tight-coupled 70S ribosomes from E. coli
-
[¹⁴C]-Chloramphenicol or [³H]-Thiamphenicol (radiolabeled probe)
-
Unlabeled thiamphenicol and this compound
-
Binding buffer (e.g., Tris-HCl pH 7.5, MgCl₂, NH₄Cl, β-mercaptoethanol)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Vacuum filtration manifold
-
Scintillation fluid and scintillation counter
Methodology:
-
Reaction Setup: In microcentrifuge tubes, set up binding reactions containing:
-
Purified 70S ribosomes
-
A fixed, sub-saturating concentration of the radiolabeled probe.
-
Increasing concentrations of either unlabeled thiamphenicol (for competition curve) or this compound.
-
Include a "total binding" (no competitor) and a "non-specific binding" (large excess of unlabeled thiamphenicol) control.
-
-
Incubation: Incubate the reactions for 20-30 minutes at 37°C to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a pre-wetted glass fiber filter using a vacuum manifold. Ribosomes and bound ligands are retained on the filter.
-
Washing: Immediately wash each filter with several volumes of ice-cold binding buffer to remove any unbound radiolabel.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: For thiamphenicol, the radioactive signal will decrease as its concentration increases, demonstrating competition. For this compound, no significant decrease in signal is expected, indicating a lack of binding to the same site.
Visualizations
Caption: Stereoselectivity of thiamphenicol binding to the ribosome.
Caption: Workflows for key experiments in stereoselectivity studies.
Conclusion
The use of this compound alongside its active counterpart is a classic and powerful application of chemical biology principles to study drug-target interactions. The stark contrast in their biological activities provides unequivocal evidence for the stereoselective nature of the ribosomal binding site. For researchers in antibiotic discovery and development, these protocols offer a robust framework for validating on-target activity, understanding structure-activity relationships (SAR), and ensuring that resources are focused on developing compounds with the precise stereochemistry required for potent and specific therapeutic effects.
References
- 1. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 2. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chiral HPLC Separation of Thiamphenicol Isomers
Welcome to the technical support center for the chiral HPLC separation of Thiamphenicol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing their chromatographic methods and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of Thiamphenicol important?
Thiamphenicol has two chiral centers, which means it can exist as four stereoisomers: two pairs of enantiomers (D-threo and L-threo, D-erythro and L-erythro). Although the active pharmaceutical ingredient is typically the D-threo isomer, different stereoisomers can have varied pharmacological and toxicological profiles. Regulatory bodies often require the separation and quantification of all isomers to ensure the safety and efficacy of the drug product.
Q2: What are the common types of chiral stationary phases (CSPs) used for Thiamphenicol separation?
The most common CSPs for separating Thiamphenicol and its analogs fall into two main categories:
-
Pirkle-type phases: The (S,S)-Whelk-O1 column is a well-documented Pirkle-type CSP that has shown success in resolving Thiamphenicol enantiomers. This stationary phase is known as a π-electron acceptor/π-electron donor phase, offering broad selectivity for a variety of compounds.
-
Polysaccharide-based phases: Columns like Chiralpak-AD, based on amylose derivatives, are also frequently used for the chiral separation of similar compounds, such as Florfenicol, and can be effective for Thiamphenicol. These phases are known for their broad applicability in normal phase, reversed-phase, and polar organic modes.
Q3: What are the typical mobile phases for the chiral separation of Thiamphenicol?
The choice of mobile phase is highly dependent on the chiral stationary phase being used:
-
For Pirkle-type columns (e.g., Whelk-O1): Normal-phase chromatography is common, using a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol or isopropanol. A common starting point is a 90:10 (v/v) mixture of n-hexane and ethanol.
-
For polysaccharide-based columns (e.g., Chiralpak-AD): These columns are versatile and can be used with various mobile phase systems, including normal-phase (e.g., n-hexane/alcohol), reversed-phase (e.g., acetonitrile/water), and polar organic modes. For compounds like Thiamphenicol, a normal-phase approach with an alcohol modifier is often a good starting point.
Q4: Can I separate all four isomers of Thiamphenicol in a single run?
Yes, it is possible to separate all four stereoisomers in a single chromatographic run. This typically requires a chiral stationary phase that can differentiate between both the diastereomers (threo vs. erythro) and the enantiomers within each diastereomeric pair. The key is to find the right combination of CSP and mobile phase to achieve baseline resolution for all four peaks.
Troubleshooting Guides
Problem 1: Poor Resolution of Enantiomers
If you are observing co-elution or poor separation of the enantiomeric pairs (D/L-threo or D/L-erythro), consider the following troubleshooting steps:
-
Optimize the Alcohol Modifier: The type and concentration of the alcohol in the mobile phase can significantly impact enantioselectivity.
-
Action: If using ethanol, try switching to isopropanol or tert-butanol, as these can sometimes offer better resolution for certain compounds on a Whelk-O1 column.[1]
-
Action: Systematically vary the percentage of the alcohol modifier in the mobile phase. Small changes can have a significant effect on resolution.
-
-
Reduce the Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the chiral stationary phase, often leading to improved resolution.
-
Lower the Temperature: In many cases, decreasing the column temperature can enhance chiral recognition and improve separation.
Problem 2: Poor Resolution of Diastereomers
If the enantiomeric pairs are well-resolved, but the diastereomers (threo and erythro pairs) are not well-separated, the issue may lie in the overall separation power of your method.
-
Adjust Mobile Phase Polarity:
-
Action: In normal-phase chromatography, slightly increasing the polarity of the mobile phase (e.g., by increasing the alcohol percentage) can sometimes improve the separation between diastereomers.
-
-
Consider a Different CSP: If optimizing the mobile phase does not yield satisfactory results, the chosen chiral stationary phase may not be ideal for separating the diastereomers of Thiamphenicol.
-
Action: Screen other types of chiral columns, such as a different polysaccharide-based column or another Pirkle-type phase with a different selector.
-
Problem 3: Peak Tailing
Peak tailing can compromise resolution and quantification. The common causes and solutions are:
-
Secondary Interactions: The basic nature of Thiamphenicol can lead to interactions with acidic silanol groups on the silica support of the column.
-
Action: Add a small amount of a basic modifier, like diethylamine (DEA), to the mobile phase (typically 0.1%) to mask the active sites.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Action: Reduce the injection volume or the concentration of your sample.
-
Problem 4: Peak Splitting
Split peaks can be indicative of several issues:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Action: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Column Contamination or Void: A blockage at the column inlet or a void in the packing material can disrupt the sample band.
-
Action: Try back-flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.
-
Experimental Protocols
Below are detailed experimental protocols for the chiral separation of Thiamphenicol and its closely related analog, Florfenicol, which can be adapted for Thiamphenicol method development.
Method 1: Separation on a Pirkle-type (S,S)-Whelk-O1 Column
This method has been shown to be effective for the enantioseparation of Thiamphenicol.[1]
| Parameter | Value |
| Column | (S,S)-Whelk-O1 |
| Mobile Phase | n-Hexane:Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV (wavelength to be optimized, typically around 225 nm) |
| Temperature | Ambient |
Expected Performance: A resolution of approximately 1.84 has been reported for the enantiomers of Thiamphenicol using this method.[1]
Method 2: Separation on a Polysaccharide-based Chiralpak-AD Column
This method is detailed for Florfenicol and serves as an excellent starting point for Thiamphenicol due to their structural similarities.[2][3]
| Parameter | Value |
| Column | Chiralpak-AD (250 x 4.6 mm) |
| Mobile Phase | n-Hexane:Ethanol:Methanol (80:10:10, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Temperature | Ambient |
Data Presentation
The following table provides a comparison of the performance of different chiral HPLC methods for the separation of Florfenicol enantiomers, which can be used as a reference for developing a method for Thiamphenicol.
| Parameter | Method 1: Polysaccharide-Based CSP | Method 2: Pirkle-Type CSP |
| Chiral Stationary Phase | Chiralpak-AD | (S,S)-Whelk-O1 |
| Mobile Phase | n-Hexane:Ethanol:Methanol (80:10:10, v/v/v) | n-Hexane:Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 225 nm | 225 nm (typical) |
| Accuracy (% Recovery) | 95.9% - 102.3% | Stated as accurate |
| Precision (%RSD) | 0.5% - 1.0% | Stated as precise |
Visualizations
Experimental Workflow for Chiral Method Development
Caption: A typical workflow for developing a chiral HPLC method.
Troubleshooting Logic for Poor Resolution
References
Technical Support Center: ent-Thiamphenicol Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ent-thiamphenicol in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
A Note on this compound: this compound is the enantiomer of thiamphenicol. As enantiomers possess identical physical and chemical properties in an achiral environment, the stability data and degradation pathways for thiamphenicol are directly applicable to this compound. This guide is based on the available scientific literature for thiamphenicol.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is generally considered stable in aqueous solutions at neutral pH and ambient temperature, with a hydrolysis half-life reported to be greater than one year under these conditions.[1] However, its stability is significantly influenced by pH, temperature, and exposure to light.
Q2: How do pH and temperature affect the stability of this compound?
A2: The degradation of this compound is accelerated under both acidic and basic conditions, especially at elevated temperatures.[2] The primary degradation pathway under these conditions is the hydrolysis of the amide bond. Hydrolysis rates have been observed to increase substantially below pH 5 and above pH 8, particularly at temperatures of 50-60°C.[2]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is susceptible to photodegradation, particularly when exposed to UV light. The photodegradation process has been shown to follow pseudo-first-order kinetics. The composition of the aqueous solution can also influence the rate of photodegradation.
Q4: What are the primary degradation products of this compound?
A4: The main degradation pathway is the hydrolysis of the amide bond, which results in the formation of 2-amino-1-(4-methylsulfonylphenyl)-1,3-propanediol and dichloroacetic acid. Other degradation pathways, such as oxidation at the C-1' and C-3' positions, have also been observed, particularly in the presence of certain enzymes.
Q5: What are the recommended storage conditions for this compound aqueous solutions?
A5: For short-term storage (up to one day), aqueous solutions prepared with a co-solvent like DMSO can be used. However, for longer-term stability, it is recommended to store stock solutions in an organic solvent such as DMSO at -20°C (for up to 1 month) or -80°C (for up to 6 months) and prepare fresh aqueous dilutions before use.
Troubleshooting Guides
Problem 1: Rapid loss of this compound potency in my aqueous buffer.
-
Possible Cause 1: pH of the buffer.
-
Troubleshooting Step: Measure the pH of your aqueous solution. If the pH is acidic (below 6) or alkaline (above 8), the hydrolysis of the amide bond in this compound will be accelerated.
-
Solution: Adjust the pH of your buffer to a neutral range (pH 6-8) for improved stability. If your experimental conditions require an acidic or basic pH, prepare fresh solutions immediately before use and minimize the time the compound spends in the solution.
-
-
Possible Cause 2: High storage temperature.
-
Troubleshooting Step: Check the temperature at which you are storing your aqueous solution. Elevated temperatures significantly increase the rate of hydrolysis.
-
Solution: Store aqueous solutions at 2-8°C for short-term use. For longer-term storage, prepare stock solutions in a suitable organic solvent and store them at -20°C or -80°C.
-
-
Possible Cause 3: Exposure to light.
-
Troubleshooting Step: Evaluate the light exposure of your experimental setup and storage conditions.
-
Solution: Protect your this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Problem 2: Appearance of unknown peaks in my HPLC chromatogram during stability studies.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Step: The new peaks are likely degradation products. The primary degradation products from hydrolysis are 2-amino-1-(4-methylsulfonylphenyl)-1,3-propanediol and dichloroacetic acid.
-
Solution: To confirm the identity of the degradation products, you can perform forced degradation studies (see Experimental Protocols section) and analyze the resulting solutions by LC-MS to identify the mass-to-charge ratio of the unknown peaks.
-
Data Presentation
Table 1: Summary of this compound Stability Under Different Conditions
| Parameter | Condition | Observed Stability/Degradation | Reference |
| Hydrolytic Stability | Neutral pH, Ambient Temperature | Half-life > 1 year | |
| Acidic (pH < 5) & Basic (pH > 8) Conditions | Increased hydrolysis, especially at elevated temperatures. | ||
| Thermal Stability | 100°C in water | < 20% degradation after 2 hours. | |
| Photostability | UV irradiation (λ > 200 nm) | Undergoes photodegradation. | |
| Solar irradiation (λ > 290 nm) | Photodegradation observed in the presence of photosensitizers like humic acids. | ||
| Oxidative Stability | General | Susceptible to oxidation, though specific data is limited. |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare three degradation solutions by diluting the stock solution to a final concentration of 100 µg/mL in:
-
0.1 N HCl (acidic condition)
-
Purified water (neutral condition)
-
0.1 N NaOH (basic condition)
-
-
-
Incubation:
-
Incubate the three solutions at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Neutralization:
-
Neutralize the acidic aliquots with an equivalent amount of 0.1 N NaOH.
-
Neutralize the basic aliquots with an equivalent amount of 0.1 N HCl.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Protocol 2: Photostability Study
-
Sample Preparation:
-
Prepare a solution of this compound in purified water at a concentration of 100 µg/mL.
-
Prepare a control sample by wrapping an identical solution in aluminum foil to protect it from light.
-
-
Exposure:
-
Place both the test and control samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis:
-
Analyze both the exposed and control samples at appropriate time intervals using a validated stability-indicating HPLC method.
-
Protocol 3: Stability-Indicating HPLC Method
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 225 nm.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness for quantifying this compound in the presence of its degradation products.
Visualizations
Caption: Workflow for a forced hydrolytic degradation study of this compound.
Caption: Major degradation pathways for this compound in aqueous solutions.
References
Technical Support Center: ent-Thiamphenicol Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of ent-Thiamphenicol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for synthesizing this compound is through a multi-step process starting from a chloramphenicol precursor, D-threo-1-p-nitrophenyl-2-aminopropane-1,3-diol. This process involves the reduction of the nitro group to an amino group, followed by diazotization, reaction with a methylthio metal salt to introduce the methylthio group, and subsequent oxidation to the methylsulfonyl group. The final step is the dichloroacetylation of the aliphatic amino group.[1]
Q2: What are the primary challenges in this compound synthesis?
The main challenges in the synthesis of this compound include:
-
Stereochemical Control: Maintaining the desired D-threo stereochemistry throughout the reaction sequence is critical, as other stereoisomers are biologically less active or inactive.
-
Side Reactions: Each step of the synthesis is prone to side reactions that can reduce the yield and purity of the final product. For example, during the conversion from a chloramphenicol-like precursor, side reactions can occur between the dichloroacetyl group and the methylthio metal salt.[1]
-
Impurity Profile: The final product can be contaminated with starting materials, intermediates, and byproducts from side reactions, including diastereomers.
-
Purification: Achieving high purity and enantiomeric excess often requires multiple purification steps, including challenging crystallizations.
Q3: What are the critical quality attributes for this compound?
The critical quality attributes for this compound include:
-
Purity: High chemical purity is required, with minimal levels of starting materials, intermediates, and byproducts.
-
Stereoisomeric Purity: A high enantiomeric excess of the D-threo isomer is essential for biological activity.
-
Residual Solvents: The levels of residual solvents from the synthesis and purification process must be within acceptable limits.
-
Physical Properties: Consistent physical properties such as melting point and crystal form are important for formulation and bioavailability.
Troubleshooting Guides
Synthesis Troubleshooting
Problem 1: Low yield in the reduction of the aromatic nitro group.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time or increase the temperature if necessary. |
| Inactive catalyst (if applicable) | Use a fresh batch of catalyst. Ensure proper handling and storage of the catalyst to prevent deactivation. |
| Improper stoichiometry of reducing agent | Re-evaluate and optimize the molar ratio of the reducing agent to the starting material. |
Problem 2: Formation of side products during diazotization and methylthiolation.
| Possible Cause | Troubleshooting Step |
| Unstable diazonium salt | Perform the diazotization at a low temperature (typically 0-5 °C) to minimize decomposition of the diazonium salt. Use the diazonium salt solution immediately in the next step. |
| Side reactions with the dichloroacetyl group | If the synthesis route involves a precursor that already has the dichloroacetyl group, consider a synthetic strategy where this group is introduced at a later stage to avoid side reactions with the methylthio metal salt.[1] |
| Incorrect pH | Control the pH of the reaction mixture during the coupling with the methylthio metal salt to optimize the reaction and minimize byproduct formation. |
Problem 3: Incomplete oxidation of the methylthio group to the methylsulfonyl group.
| Possible Cause | Troubleshooting Step |
| Insufficient oxidizing agent | Ensure the correct stoichiometry of the oxidizing agent (e.g., hydrogen peroxide).[1] |
| Low reaction temperature | Maintain the reaction temperature within the optimal range (e.g., around 60°C when using hydrogen peroxide in acetic acid) to ensure a sufficient reaction rate.[1] |
| Short reaction time | Monitor the reaction by TLC or HPLC and continue until the starting material is consumed. |
Purification Troubleshooting
Problem 4: Difficulty in removing diastereomeric impurities.
| Possible Cause | Troubleshooting Step |
| Inefficient crystallization | Optimize the crystallization solvent system. A mixture of ethanol and water (e.g., 4:1 v/v) has been shown to be effective for enriching the desired diastereomer. |
| Co-precipitation of diastereomers | Employ a slow cooling rate during crystallization to allow for selective crystallization of the desired isomer. Seeding with pure this compound crystals can also improve selectivity. |
| Similar solubility of diastereomers | If crystallization is ineffective, consider preparative chromatography (e.g., column chromatography or preparative HPLC) for separation. |
Problem 5: Low recovery after crystallization.
| Possible Cause | Troubleshooting Step |
| Product is too soluble in the chosen solvent | Select a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Insufficient cooling | Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., 10°C) to maximize precipitation. |
| Small crystal size leading to loss during filtration | Employ a slower cooling rate to encourage the growth of larger crystals. Use a filter with an appropriate pore size. |
Quantitative Data Summary
| Parameter | Synthesis Step | Typical Value/Range |
| Yield | Overall Synthesis | > 50% (can vary significantly based on the specific route and optimization) |
| Purity | After Crystallization | ≥ 98.0% (by HPLC) |
| Enantiomeric Excess | After Diastereomeric Crystallization | > 99% |
| Reaction Temperature | Diazotization | 0 - 5 °C |
| Oxidation with H₂O₂/Acetic Acid | ~ 60 °C | |
| Crystallization Temperature | Final Product | ~ 10 °C |
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This protocol is a general representation and may require optimization for specific laboratory conditions.
-
Reduction of D-threo-1-p-nitrophenyl-2-aminopropane-1,3-diol: The starting material is reduced to D-threo-1-p-aminophenyl-2-aminopropane-1,3-diol using a suitable reducing agent, such as catalytic hydrogenation (e.g., with Pd/C) or a chemical reducing agent. The reaction progress is monitored by TLC or HPLC.
-
Diazotization: The resulting amino compound is dissolved in an acidic aqueous solution and treated with a solution of sodium nitrite at 0-5 °C to form the diazonium salt.
-
Methylthiolation: The freshly prepared diazonium salt solution is added to a solution of a methylthio metal salt (e.g., sodium methyl mercaptide). The reaction is typically stirred for several hours.
-
Oxidation: The methylthio compound is then oxidized to the corresponding methylsulfonyl compound. A common method is to use hydrogen peroxide in acetic acid at an elevated temperature (e.g., 60 °C).
-
Dichloroacetylation: The amino group on the propanediol backbone is acylated using a dichloroacetylating agent (e.g., methyl dichloroacetate or dichloroacetyl chloride) to yield crude this compound.
-
Purification: The crude product is purified by recrystallization, often from a mixture of ethanol and water, to yield pure this compound.
Purity Analysis by HPLC
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of acetonitrile and water, often with a modifier like phosphoric acid or formic acid for MS compatibility.
-
Detection: UV detection at a suitable wavelength (e.g., 225 nm).
-
Chiral Separation: For separating enantiomers, a chiral stationary phase (e.g., (S,S)-Whelk-01) with a mobile phase of n-hexane and an alcohol modifier can be used.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for common issues in this compound synthesis and purification.
References
Improving detection limits for ent-Thiamphenicol in mass spectrometry
Welcome to the technical support center for the analysis of ent-Thiamphenicol. This resource is designed to assist researchers, scientists, and drug development professionals in improving detection limits and troubleshooting common issues encountered during the mass spectrometric analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving low detection limits for this compound in biological matrices?
A1: The primary challenge is overcoming matrix effects.[1] Biological samples (e.g., plasma, tissue, honey) contain numerous endogenous components like phospholipids, salts, and proteins that can co-elute with this compound.[1] These components can interfere with the ionization process in the mass spectrometer's source, leading to ion suppression and, consequently, a weaker signal and higher detection limits.[2]
Q2: How can I minimize matrix effects in my this compound analysis?
A2: A multi-faceted approach is recommended:
-
Robust Sample Preparation: Employing effective sample cleanup techniques is the most critical step.[3] Methods like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or quick, easy, cheap, effective, rugged, and safe (QuEChers) extraction can significantly reduce interfering components.[1]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard, such as Thiamphenicol-d3, is highly recommended. Since it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar matrix effects, allowing for more accurate correction and quantification.
-
Optimized Chromatographic Separation: Developing a good LC method that separates this compound from the majority of matrix components is crucial.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that matches the study samples can also help to compensate for matrix effects.
Q3: What is the recommended ionization mode for Thiamphenicol and its enantiomers?
A3: Electrospray ionization (ESI) in negative ion mode is most commonly used and is generally recommended for Thiamphenicol and its enantiomers.
Q4: Is derivatization a viable strategy to improve the detection of this compound?
A4: While derivatization is a general technique used to improve the chromatographic properties or ionization efficiency of some analytes, it is not commonly employed for the analysis of Thiamphenicol. Current LC-MS/MS methods typically provide sufficient sensitivity for most applications without the need for derivatization.
Troubleshooting Guides
Issue 1: Low Signal Intensity / Poor Detection Limits
| Potential Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Enhance Sample Preparation: Improve the cleanup method to remove more matrix components. Consider switching from protein precipitation to SPE or LLE. 2. Dilute the Sample: A simple dilution of the final extract can reduce the concentration of interfering matrix components. 3. Optimize Chromatography: Modify the LC gradient to better separate the analyte from the regions where most matrix components elute. |
| Suboptimal MS Source Conditions | 1. Tune the Instrument: Ensure the mass spectrometer is properly tuned and calibrated for the mass range of interest. 2. Optimize Source Parameters: Systematically optimize ESI source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature to maximize the signal for this compound. |
| Inefficient Ionization due to Mobile Phase | 1. Check Mobile Phase pH: The pH of the mobile phase can significantly impact ionization efficiency. For ESI negative mode, a slightly basic or neutral pH may be beneficial, but this needs to be balanced with chromatographic performance. 2. Evaluate Mobile Phase Additives: While additives like formic or acetic acid are common in reversed-phase chromatography, they can sometimes suppress ionization in negative mode. Experiment with different additives or concentrations. |
Issue 2: Poor Reproducibility and Accuracy
| Potential Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | 1. Implement a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard like Thiamphenicol-d3 to compensate for variability in matrix effects between samples. 2. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples, standards, and quality controls. |
| Carryover | 1. Optimize Needle Wash: Use a strong solvent in the autosampler's needle wash to thoroughly clean the injection needle between samples. 2. Run Blanks: Inject blank samples after high-concentration samples to assess and confirm the absence of carryover. |
| Analyte Instability | 1. Assess Stability: Perform experiments to check the stability of this compound in the sample matrix and in the final extract under the storage and analysis conditions. |
Issue 3: Challenges with Chiral Separation
| Potential Cause | Troubleshooting Steps |
| Loss of Chiral Resolution | 1. Column Conditioning: A new chiral column may require conditioning. Flushing the column for an extended period with the mobile phase can sometimes restore separation. 2. Column "Memory Effect": If the column has been used with different mobile phases or additives, it might retain some of these, affecting the current separation. Flushing with a strong, miscible solvent (as recommended by the manufacturer) can help. 3. Mobile Phase Composition: Chiral separations are often very sensitive to the mobile phase composition, especially the type and percentage of the alcohol modifier. Re-optimize the mobile phase. |
| Poor Peak Shape | 1. Mobile Phase Additives: The absence of a necessary acidic or basic additive can lead to poor peak shape for ionizable compounds. However, additives can also affect the chiral stationary phase, so they must be used with care. 2. Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. |
| Low Signal in MS with Chiral Mobile Phase | 1. Mobile Phase Compatibility: Normal-phase solvents (e.g., hexane) used in some chiral separations are not ideal for ESI. If possible, develop a reversed-phase chiral method, which is more compatible with MS. |
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Thiamphenicol Analysis
| Method | Matrix | Recovery (%) | Key Advantages | Reference |
| Liquid-Liquid Extraction (LLE) | Animal Tissue | 82 - 111% | Good cleanup, removes non-polar interferences. | |
| Solid-Phase Extraction (SPE) | Honey | 90.5 - 110.0% | High selectivity and good for complex matrices. | |
| QuEChERS | Animal & Aquaculture Products | 71.66 - 106.91% | Fast, simple, and uses minimal solvent. | |
| Protein Precipitation (PPT) | Plasma | >85% | Simple and fast, but less effective at removing matrix components. |
Table 2: Achievable Detection Limits for Thiamphenicol in Various Matrices (Achiral Analysis)
| Matrix | Method | Limit of Quantification (LOQ) | Reference |
| Animal & Aquaculture Products | LC-MS/MS | 0.02 - 10.4 µg/kg | |
| Honey | LC-MS/MS | 0.01 µg/kg (LOD) | |
| Eggs | LC-MS/MS | 0.1 - 1.5 µg/kg | |
| Poultry Meat | LC-MS/MS | Not specified |
Note: There is limited published data directly comparing the detection limits of chiral vs. achiral methods for thiamphenicol. Generally, the broader peaks and potentially less MS-friendly mobile phases used in chiral chromatography can lead to slightly higher detection limits compared to optimized achiral methods.
Experimental Protocols
Protocol 1: Standard Achiral Analysis of Thiamphenicol in Plasma by LC-MS/MS
This protocol is based on a typical liquid-liquid extraction method.
-
Sample Preparation (LLE)
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., Thiamphenicol-d3).
-
Add 600 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute and centrifuge.
-
Transfer the supernatant to an autosampler vial.
-
-
LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm)
-
Mobile Phase A: 0.1% acetic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 3 µL
-
Gradient:
-
0-1 min: 10% B
-
1-2.5 min: 10% to 100% B
-
2.5-3.5 min: Hold at 100% B
-
3.5-3.6 min: 10% B
-
3.6-6 min: Re-equilibrate at 10% B
-
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: ESI Negative
-
MRM Transitions:
-
Thiamphenicol: Precursor ion m/z 354.3 → Product ion m/z 185.1
-
Note: MRM transitions for this compound will be identical to Thiamphenicol.
-
-
Protocol 2: Chiral Separation of Thiamphenicol Enantiomers
This protocol is based on a method developed for the chiral separation of thiamphenicol analogs using a Whelk-O1 column.
-
Sample Preparation
-
Follow a suitable extraction protocol as described in Protocol 1 to obtain a clean sample extract. The final reconstitution solvent should be compatible with the chiral mobile phase (e.g., a mixture of hexane and ethanol).
-
-
Chiral LC-MS Conditions
-
LC System: HPLC or UPLC system
-
Column: (S,S)-Whelk-O1 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-hexane/ethanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min (may need to be split before entering the MS source)
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: ESI Negative (Note: An APCI source might be considered if ESI performance is poor with the normal-phase mobile phase).
-
MRM Transitions: Identical to the achiral method (Precursor m/z 354.3 → Product ion m/z 185.1).
-
Visualizations
Caption: A generalized workflow for the quantitative analysis of this compound.
Caption: A logical guide for troubleshooting low signal intensity issues.
References
Technical Support Center: Analysis of ent-Thiamphenicol in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in the analysis of ent-thiamphenicol in biological samples. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting components from the biological matrix (e.g., plasma, urine, tissue).[1] These endogenous components, including phospholipids, salts, and proteins, can interfere with the ionization process in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[2] This interference can result in inaccurate and imprecise quantification of the analyte.[1]
Q2: I am using a stable isotope-labeled internal standard (this compound-d3), but I am still observing poor accuracy and precision. What could be the cause?
A2: While stable isotope-labeled (SIL) internal standards like this compound-d3 are designed to compensate for matrix effects, issues can still arise.[1] A primary reason is the potential for chromatographic separation between the analyte (this compound) and its deuterated internal standard.[1] Even a slight separation can expose them to different co-eluting matrix components, causing differential matrix effects and leading to inaccurate results. Other factors could include the presence of a high concentration of interfering substances that suppress the signal of both the analyte and the internal standard, or issues with the stability of the analyte or internal standard in the matrix.
Q3: What are the common sources of matrix effects in biological samples?
A3: The most common sources of matrix effects in biological fluids like plasma and serum are phospholipids from cell membranes. Other significant contributors include salts, endogenous metabolites, proteins, and anticoagulants used during sample collection. In urine, the high variability in salt content and pH can significantly influence matrix effects. For tissue samples, lipids and proteins are the primary sources of interference.
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The "post-extraction spiking" method is a widely accepted approach to quantify matrix effects. This involves comparing the peak area of an analyte spiked into a blank matrix extract (a sample that has gone through the entire extraction process) with the peak area of the same analyte in a neat solvent. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Matrix Extract) / (Peak Area in Neat Solvent)
An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement. The internal standard-normalized matrix factor should ideally be close to 1.0.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low signal intensity or complete signal loss for this compound.
-
Question: My signal for this compound is very low or absent, even in my quality control samples. What should I investigate?
-
Answer:
-
Check for Ion Suppression: This is the most likely cause. The co-elution of matrix components, particularly phospholipids, can significantly suppress the ionization of your analyte.
-
Optimize Sample Preparation: Your current sample preparation method may not be effectively removing interfering substances. Consider switching to a more rigorous technique. For instance, if you are using Protein Precipitation (PPT), which is known for leaving phospholipids in the extract, try Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner sample.
-
Chromatographic Separation: Modify your chromatographic conditions to better separate this compound from the regions where matrix components elute. A longer run time or a different gradient profile can be effective.
-
Instrumental Parameters: Re-optimize your mass spectrometer's source parameters (e.g., spray voltage, gas flows, temperature) for this compound in the presence of the matrix.
-
Issue 2: Poor reproducibility and high variability in results.
-
Question: I am observing significant variability between replicate injections and different sample lots. What are the potential causes and solutions?
-
Answer:
-
Inconsistent Sample Preparation: Ensure that your sample preparation is consistent across all samples. Pay close attention to volumes, mixing times, and temperature. Automation of sample preparation can help minimize variability.
-
Differential Matrix Effects: The composition of biological matrices can vary between individuals or batches, leading to inconsistent matrix effects. Using a stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for this.
-
Carryover: High concentrations of the analyte or matrix components in one sample can carry over to the next injection, affecting the results. Implement a robust needle and injector wash protocol between samples.
-
Issue 3: Inaccurate quantification despite using an internal standard.
-
Question: My accuracy is poor, with recovery values outside the acceptable range, even though I am using this compound-d3. Why is this happening?
-
Answer:
-
Chromatographic Separation of Analyte and IS: As mentioned in the FAQs, if your analyte and internal standard separate on the column, they will be subjected to different matrix effects. Adjust your chromatography to ensure they co-elute.
-
Internal Standard Stability: Verify the stability of your internal standard in the stock solution and in the biological matrix under your storage and sample processing conditions.
-
Non-linear Response: High concentrations of matrix components can lead to a non-linear detector response. Diluting the final extract can sometimes mitigate this issue.
-
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation method is critical in minimizing matrix effects. Below is a summary of expected performance for different techniques based on literature for thiamphenicol and similar analytes.
| Sample Preparation Method | Biological Matrix | Typical Recovery (%) | Typical Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Plasma, Serum | 85 - 105 | 40 - 80 (Suppression) | Fast, simple, and inexpensive. | High residual matrix components, especially phospholipids, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Plasma, Serum, Urine | 70 - 95 | 15 - 40 (Suppression) | Cleaner extracts than PPT, good for removing salts and some phospholipids. | Can be labor-intensive, requires larger volumes of organic solvents, and may have emulsion formation issues. |
| Solid-Phase Extraction (SPE) | Plasma, Serum, Tissue, Urine | 80 - 110 | < 20 (Suppression or Enhancement) | Provides the cleanest extracts, high recovery, and can be automated. | More expensive and requires method development to select the appropriate sorbent and solvents. |
Note: The values presented are typical ranges and can vary depending on the specific protocol, instrumentation, and biological matrix lot.
Experimental Protocols
1. Protein Precipitation (PPT) for Plasma Samples
This method is fast but may result in significant matrix effects.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound-d3 internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples
This method provides a cleaner extract than PPT.
-
Pipette 200 µL of plasma or serum into a centrifuge tube.
-
Add 25 µL of the this compound-d3 internal standard working solution.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the initial mobile phase.
-
Vortex and centrifuge briefly before transferring to an autosampler vial.
3. Solid-Phase Extraction (SPE) for Tissue Samples
This method is ideal for complex matrices like tissue and provides the cleanest extracts.
-
Homogenize 1 gram of tissue in an appropriate buffer (e.g., phosphate-buffered saline).
-
Centrifuge the homogenate and collect the supernatant.
-
To 500 µL of the supernatant, add 50 µL of the this compound-d3 internal standard working solution.
-
Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting workflow for addressing matrix effect-related issues.
References
Technical Support Center: Chiral Separation of Thiamphenicol Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak resolution of Thiamphenicol enantiomers during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor or no resolution of Thiamphenicol enantiomers?
Poor resolution is typically due to suboptimal chromatographic conditions. The most common factors include an inappropriate chiral stationary phase (CSP), incorrect mobile phase composition (especially the type and concentration of the alcohol modifier), and issues with the column itself, such as degradation.[1][2]
Q2: Which chiral stationary phase (CSP) is recommended for Thiamphenicol enantiomer separation?
A Pirkle-type column, specifically an (S,S)-Whelk-01 CSP, has been shown to be effective for the chiral resolution of Thiamphenicol.[1] Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are also widely used for separating enantiomers of various compounds and could be screened as alternatives.
Q3: Can I use a standard reversed-phase column (e.g., C18) for this separation?
Direct separation of enantiomers on a standard achiral column like C18 is not possible. However, a reversed-phase method can be employed if the Thiamphenicol enantiomers are first derivatized with a homochiral reagent to form diastereomers.[3] These diastereomeric pairs can then be separated on a C18 column using a mobile phase such as a methanol:water mixture.[3]
Q4: My peaks are tailing. What could be the cause and how can I fix it?
Peak tailing in chiral chromatography can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and the silica support of the column can lead to tailing. This is common with basic compounds.
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Column Degradation: A void at the column inlet or a contaminated frit can distort peak shape.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Thiamphenicol, it can result in inconsistent peak shapes.
To address peak tailing, consider reducing the sample concentration, ensuring the mobile phase pH is appropriate, or using a guard column to protect the analytical column. If the column is old or has been used with aggressive mobile phases, regeneration or replacement may be necessary.
Q5: I am observing split peaks. What is the likely cause?
Split peaks are often an indication of a problem at the head of the column, such as a partially blocked inlet frit or a void in the packing material. It can also be caused by using an injection solvent that is too strong or incompatible with the mobile phase, causing poor sample focusing on the column.
Troubleshooting Guide: Poor Peak Resolution
This guide provides a systematic approach to troubleshooting and resolving inadequate separation of Thiamphenicol enantiomers.
Step 1: Initial Assessment & Basic Checks
-
Symptom: Peaks are co-eluting or have a resolution (Rs) of less than 1.5.
-
Action:
-
Verify that the correct chiral column is installed.
-
Confirm the mobile phase composition and preparation are accurate.
-
Check for any leaks in the HPLC system.
-
Ensure the column temperature is stable and at the setpoint.
-
Step 2: Mobile Phase Optimization
The composition of the mobile phase is critical for achieving enantioselectivity.
-
Issue: Inadequate separation with the current mobile phase.
-
Troubleshooting Actions:
-
Adjust Alcohol Modifier Concentration: In normal-phase chromatography (e.g., n-hexane with an alcohol modifier), systematically vary the percentage of the alcohol. A lower concentration of the alcohol modifier generally increases retention and can improve resolution, but may also lead to broader peaks.
-
Change Alcohol Modifier Type: The choice of alcohol can significantly impact the separation factor (α). For Thiamphenicol on an (S,S)-Whelk-01 column, isopropanol and tert-butanol have been shown to provide a higher separation factor compared to ethanol.
-
Consider Additives: For certain applications, small amounts of acidic or basic additives can improve peak shape and selectivity.
-
Step 3: Flow Rate and Temperature Adjustment
-
Issue: Resolution is still not optimal after mobile phase adjustments.
-
Troubleshooting Actions:
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the stationary phase. However, this will also increase the analysis time.
-
Adjust Column Temperature: Temperature can influence the thermodynamics of the chiral recognition process. Lowering the temperature often improves chiral separation, but it's important to note that this can also increase backpressure. It is recommended to experiment with a range of temperatures (e.g., 15°C to 40°C) to find the optimum.
-
Step 4: Column Health and Sample Load
-
Issue: Persistent problems with peak shape (tailing, fronting, splitting) or a sudden drop in resolution.
-
Troubleshooting Actions:
-
Reduce Sample Concentration/Volume: Inject a diluted sample to check for column overload.
-
Flush the Column: If the column has been idle or used with different mobile phases, flush it with an appropriate solvent (e.g., isopropanol) to clean it.
-
Column Regeneration: For some types of columns (immobilized polysaccharide CSPs), a regeneration procedure using strong solvents can restore performance. Always consult the column manufacturer's instructions before attempting regeneration.
-
Replace Guard Column/Column: If a guard column is in use, replace it. If the problem persists, the analytical column may be irreversibly damaged and require replacement.
-
Experimental Protocol: Chiral Separation of Thiamphenicol
This protocol is a starting point for the direct HPLC separation of Thiamphenicol enantiomers. Optimization may be required based on your specific instrumentation and desired results.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: (S,S)-Whelk-01 Chiral Stationary Phase (CSP)
-
Mobile Phase: n-hexane / ethanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient (or controlled at 25°C for better reproducibility)
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the Thiamphenicol racemic standard in the mobile phase.
-
Dilute the stock solution to an appropriate concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize the impact of mobile phase composition on the resolution of Thiamphenicol and a structurally related compound.
Table 1: Reported Resolution for Thiamphenicol Enantiomers
| Chiral Stationary Phase | Mobile Phase Composition | Resolution (Rs) | Separation Factor (α) | Reference |
| (S,S)-Whelk-01 | n-hexane / ethanol (90:10) | 1.84 | Not Reported | |
| (S,S)-Whelk-01 | n-hexane / isopropanol | Higher than with ethanol | Higher than with ethanol | |
| (S,S)-Whelk-01 | n-hexane / tert-butanol | Higher than with ethanol | Higher than with ethanol |
Table 2: Illustrative Example of Mobile Phase Optimization on a Chiralpak IA Column (for a δ-Lactam)
| Mobile Phase (n-Hexane / Modifier) | Separation Factor (α) Range | Resolution (Rs) Range | Reference |
| 10-20% Isopropanol (IPA) | 1.53 - 1.56 | 2.20 - 4.28 | |
| 10-20% Ethanol (EtOH) | 1.51 - 1.57 | 2.01 - 3.38 |
This data is for a different compound but illustrates the typical effect of varying the alcohol modifier percentage.
Diagrams
Caption: Troubleshooting workflow for poor peak resolution.
References
Technical Support Center: ent-Thiamphenicol Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of ent-Thiamphenicol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Thiamphenicol?
This compound is the enantiomer of Thiamphenicol.[1] Thiamphenicol is a broad-spectrum antibiotic and a methyl-sulfonyl analogue of chloramphenicol.[2] While structurally similar, enantiomers can exhibit different biological activities and degradation profiles. Much of the available literature focuses on thiamphenicol without specifying the enantiomer; however, this information serves as a strong proxy for understanding the degradation of this compound.
Q2: What are the primary degradation pathways for Thiamphenicol?
Thiamphenicol can degrade through several pathways, which can be broadly categorized as biotic and abiotic.
-
Biotic Degradation: This primarily involves enzymatic transformations by microorganisms. Key pathways include oxidation, hydrolysis of the amide bond, and acetylation.[3][4]
-
Abiotic Degradation: This includes degradation due to physical or chemical factors. The main abiotic pathways are:
-
Photodegradation: Degradation induced by exposure to light, particularly UV irradiation.[5]
-
Radiolysis: Degradation caused by ionizing radiation, such as electron beams.
-
Hydrolysis: Degradation in aqueous solutions, which can be influenced by pH.
-
Q3: What are the common byproducts of Thiamphenicol degradation?
Several degradation byproducts have been identified, varying with the degradation pathway. Some common byproducts include:
-
Oxidized Thiamphenicol (O-TAP): Formed through the oxidation of the hydroxyl groups.
-
Thiamphenicol Amine (TF amine): A product of the hydrolysis of the amide bond.
-
Dichloroacetic acid
-
4-methylsulfonylbenzoic acid
Q4: Are there analytical methods available to study this compound degradation?
Yes, several analytical techniques are well-suited for studying the degradation of thiamphenicol and its byproducts. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is commonly used for quantification. For more detailed analysis and identification of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the preferred methods due to their high sensitivity and specificity.
Q5: Is the degradation of Thiamphenicol stereoselective?
While the synthesis of specific stereoisomers of thiamphenicol is well-documented, research specifically detailing the stereoselective degradation of its enantiomers is limited. However, studies on the related compound chloramphenicol have shown that microbial metabolism can be stereoselective, with one enantiomer being preferentially metabolized. This suggests that the degradation of this compound could potentially occur at a different rate or through slightly different pathways compared to its enantiomer, depending on the degradation conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental studies of this compound degradation.
Issue 1: Inconsistent or irreproducible degradation rates.
-
Possible Cause: Fluctuations in experimental conditions.
-
Solution: Ensure strict control over parameters such as temperature, pH, light intensity (for photodegradation), and microbial inoculum density (for biodegradation). Use calibrated equipment and standardized procedures.
-
-
Possible Cause: Instability of reagents.
-
Solution: Prepare fresh solutions of reagents, especially for reactive species like hydrogen peroxide in advanced oxidation processes. Store stock solutions of this compound appropriately, protected from light and at a suitable temperature.
-
Issue 2: Poor peak shape or resolution in HPLC analysis.
-
Possible Cause: Inappropriate mobile phase or column chemistry.
-
Solution: Optimize the mobile phase composition and pH. For thiamphenicol and its polar byproducts, a reversed-phase C18 column is common. Adjusting the organic modifier (e.g., acetonitrile, methanol) and buffer concentration can improve peak shape.
-
-
Possible Cause: Column overload.
-
Solution: Reduce the injection volume or dilute the sample to avoid saturating the column.
-
-
Possible Cause: Matrix effects from complex samples.
-
Solution: Employ a more rigorous sample cleanup procedure, such as Solid Phase Extraction (SPE), to remove interfering substances from the sample matrix.
-
Issue 3: Difficulty in identifying degradation byproducts.
-
Possible Cause: Low concentration of byproducts.
-
Solution: Use a more sensitive analytical technique like LC-MS/MS. You can also concentrate the sample before analysis, but be mindful of potential degradation during this step.
-
-
Possible Cause: Lack of reference standards for byproducts.
-
Solution: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and propose elemental compositions for the unknown peaks. Tandem MS (MS/MS) experiments can provide structural information through fragmentation patterns.
-
Issue 4: No degradation observed in biodegradation experiments.
-
Possible Cause: The chosen microbial strain or consortium is unable to degrade this compound.
-
Solution: Screen different microbial species or use an enriched culture from a contaminated site. Ensure the culture is viable and in the appropriate growth phase.
-
-
Possible Cause: Toxicity of this compound to the microorganisms at the tested concentration.
-
Solution: Perform toxicity assays to determine a sub-inhibitory concentration of this compound for your microbial culture. Start with a lower concentration of the antibiotic in your degradation experiments.
-
Quantitative Data
The following tables summarize quantitative data related to the degradation and analysis of Thiamphenicol.
Table 1: Degradation Rates of Thiamphenicol under Various Conditions
| Degradation Method | Conditions | Rate Constant | Half-life (t½) | Reference |
| Electrocatalytic Reduction | 0.1 M NH₃·H₂O-NH₄Cl (pH 7.0), -1.2 V | 0.0837 h⁻¹ | ~8.3 h | |
| Photodegradation (Solar) | Freshwater | - | 186 ± 17 h | |
| Radiolysis (Aqueous) | Reaction with ·OH (neutral) | 1.09 x 10⁸ L·mol⁻¹·s⁻¹ | - |
Table 2: Recovery and Detection Limits for Analytical Methods
| Analytical Method | Matrix | Recovery (%) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Reference |
| LC-MS/MS | Eggs | 90.84 - 108.23 | 0.04 - 0.5 µg/kg | 0.1 - 1.5 µg/kg | |
| HPLC-DAD | Medicated Feed | 81.7 - 97.5 | 2.4 - 5.3 mg/kg | 3.8 - 5.6 mg/kg | |
| LC-MS | Honey | ~95 | 0.01 µg/kg | - |
Experimental Protocols
1. Protocol for Analysis of Thiamphenicol Degradation by LC-MS/MS
This protocol is a general guideline for the quantitative analysis of thiamphenicol in aqueous samples.
-
Sample Preparation:
-
Collect aqueous samples at different time points from the degradation experiment.
-
Centrifuge the samples to remove any solid particles or microbial cells.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
Condition a C18 SPE cartridge with methanol followed by ultrapure water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analyte with methanol or another suitable organic solvent.
-
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to elute thiamphenicol and its byproducts, and then return to initial conditions for column re-equilibration.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically in negative ion mode. Monitor specific precursor-to-product ion transitions for thiamphenicol and its expected byproducts in Multiple Reaction Monitoring (MRM) mode.
-
2. Protocol for Forced Degradation Study (Hydrolysis)
This protocol outlines a typical forced degradation study to investigate the hydrolytic stability of this compound.
-
Preparation of Solutions:
-
Prepare buffer solutions at different pH values (e.g., acidic - pH 2, neutral - pH 7, and alkaline - pH 10).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Spike the stock solution into each buffer to achieve a final concentration suitable for analysis.
-
-
Degradation Experiment:
-
Incubate the solutions at a constant temperature (e.g., 60°C) and protect them from light.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately neutralize the pH of the aliquots to stop further degradation and store them at a low temperature (e.g., -20°C) until analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method to determine the concentration of the remaining this compound and identify any degradation products.
-
Visualizations
Caption: Overview of this compound degradation pathways.
Caption: General experimental workflow for studying degradation.
Caption: Troubleshooting guide for HPLC analysis issues.
References
- 1. Degradation of thiamphenicol by La-Fe2O3/DBD/HCP synergistic catalytic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deciphering chloramphenicol biotransformation mechanisms and microbial interactions via integrated multi-omics and cultivation-dependent approaches - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the solubility of ent-Thiamphenicol for in vitro assays
Disclaimer: Information specifically regarding ent-Thiamphenicol is limited. This guide is based on the well-documented properties of Thiamphenicol. The solubility characteristics of enantiomers in achiral solvents are identical, making this a reliable starting point for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound, like Thiamphenicol, is sparingly soluble in water but shows good solubility in organic solvents.[1][2] Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions.[1][3]
Q2: Which solvent should I use to prepare a stock solution for in vitro assays?
A2: Anhydrous DMSO is the most recommended solvent for preparing stock solutions of Thiamphenicol for biological assays.[3] It offers high solubility and is compatible with most cell culture experiments when the final concentration is kept low (typically ≤0.5%) to avoid solvent toxicity.
Q3: My this compound is not dissolving completely in the recommended solvent. What should I do?
A3: If you observe cloudiness or visible particles, the compound may not be fully dissolved. To aid dissolution, you can:
-
Vortex: Mix the solution vigorously.
-
Sonicate: Use an ultrasonic bath to break down compound aggregates.
-
Gentle Warming: Briefly warm the solution in a 37°C water bath. Use this method with caution to avoid compound degradation.
Q4: My compound dissolves in the stock solvent (e.g., DMSO) but precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue with hydrophobic compounds. Precipitation occurs because the compound is no longer soluble when the solvent concentration dramatically decreases in the aqueous medium. To mitigate this:
-
Pre-warm the medium: Warming your cell culture medium to 37°C can help.
-
Increase final solvent concentration: If your assay allows, a slightly higher final DMSO concentration (e.g., 0.5%) might keep the compound in solution. Always run a vehicle control with the same solvent concentration.
-
Use a surfactant: For cell-free assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (0.01-0.05%) to the buffer can improve solubility.
Solubility and Storage Data
The following tables summarize key quantitative data for Thiamphenicol, which should serve as an excellent proxy for this compound.
Table 1: Solubility of Thiamphenicol in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30-71 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Ethanol | ~200 µg/mL | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |
| Water | Sparingly soluble / Insoluble | |
| Acetonitrile | Soluble | |
| Methanol | Soluble |
Table 2: Recommended Storage of Stock Solutions
| Storage Temperature | Duration | Recommended Solvent | Reference |
| -20°C | Up to 1 month | DMSO | |
| -80°C | Up to 6 months | DMSO |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials before storage.
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile-grade DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
In a sterile environment (e.g., laminar flow hood), weigh 10 mg of this compound powder.
-
Transfer the powder to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex vigorously until the solid is completely dissolved. If particulates remain, sonicate the vial for 5-10 minutes.
-
Visually confirm the solution is clear and free of particles.
-
Dispense the stock solution into single-use aliquots in sterile cryovials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Troubleshooting Guide for Solubility Issues
This workflow provides a logical sequence of steps to address common solubility challenges encountered during in vitro experiments.
References
Technical Support Center: Minimizing Enantiomeric Interconversion
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the minimization of enantiomeric interconversion (racemization) during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric interconversion?
Enantiomeric interconversion, often referred to as racemization, is the process where one enantiomer of a chiral compound converts into its mirror-image counterpart.[1] This leads to a loss of enantiomeric purity, and if the process continues to equilibrium, it results in a racemic mixture (a 50:50 mixture of both enantiomers). This phenomenon can be triggered by various factors including temperature, pH, solvent, and exposure to light.[2]
Q2: Why is it critical to prevent enantiomeric interconversion in drug development?
Preventing enantiomeric interconversion is crucial because enantiomers of the same drug can exhibit significantly different pharmacological, metabolic, and toxicological properties. One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even cause harmful side effects (the distomer). Regulatory agencies like the FDA require that the enantiomeric composition of a drug substance and product be assured. Therefore, it is necessary to determine if racemization occurs during manufacturing, storage, and sample preparation to ensure the drug's safety, efficacy, and stability.
Q3: What are the primary causes of interconversion during sample preparation?
The primary causes of enantiomeric interconversion during sample preparation are exposure to non-optimal conditions that provide the energy to overcome the activation barrier for inversion. Key factors include:
-
Temperature: Elevated temperatures can increase the rate of interconversion.
-
pH: Both strongly acidic and basic conditions can catalyze racemization. The stability of a compound is often linked to its ionization state, which is pH-dependent.
-
Solvent: The polarity and protic/aprotic nature of the solvent can influence the stability of the transition state for inversion, thereby affecting the rate of racemization. Incompatible solvents can also damage chiral stationary phases in HPLC columns.
-
Prolonged Exposure: Long reaction times or extended storage under adverse conditions can lead to gradual racemization.
Troubleshooting Guide
This section addresses specific issues you may encounter during chiral analysis.
Issue 1: Unexpected Racemization or Peak Distortion Observed in Chromatogram
You observe a loss of enantiomeric purity (e.g., a peak for the 'wrong' enantiomer appears) or distorted peak shapes (e.g., a plateau between enantiomer peaks) that was not present in the original sample.
Potential Cause A: Temperature Effects
High temperatures during sample preparation (e.g., extraction, evaporation) or during chromatographic analysis can induce on-column racemization. The energy barrier for interconversion increases with temperature, but so does the kinetic energy of the molecules, often leading to a faster reaction rate.
Solutions:
-
Sample Preparation: Perform all sample preparation steps at low or ambient temperatures. Avoid prolonged heating. Use gentle evaporation techniques (e.g., nitrogen stream, vacuum centrifugation) instead of high heat.
-
Chromatography: Use a column oven to maintain a consistent and optimized temperature. Investigate the effect of temperature on your separation; sometimes lower temperatures improve resolution and prevent on-column interconversion. Note that in some entropy-driven separations, higher temperatures can increase selectivity.
Potential Cause B: pH Effects
The pH of your sample solution, extraction solvent, or mobile phase is outside the optimal stability range for your analyte. Many organic molecules have ionizable groups, and their stability is highly sensitive to pH.
Solutions:
-
Use Buffers: Whenever possible, dissolve the sample in a buffered solution at a pH where the analyte is most stable. Avoid strongly acidic or basic conditions during workup.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for both analyte stability and optimal separation on the chiral stationary phase (CSP). Remember to measure the pH of the aqueous portion before adding the organic modifier.
-
Silica Gel: Be aware that standard silica gel is acidic and can cause epimerization. If this is a concern, use neutralized silica gel for chromatography.
Potential Cause C: Solvent Effects
The choice of solvent for dissolution, extraction, or injection can promote racemization. The solvent can influence the transition state of the interconversion reaction. Additionally, using an injection solvent that is stronger than the mobile phase can cause peak distortion and precipitation on the column.
Solutions:
-
Solvent Screening: If racemization is suspected, screen different solvents for sample dissolution.
-
Injection Solvent: Whenever possible, dissolve and inject your sample in the mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase to avoid on-column issues.
-
CSP Compatibility: Ensure all solvents used are compatible with the chiral stationary phase. Incompatible solvents like DMSO, THF, or chloroform can damage coated polysaccharide columns.
Issue 2: Poor Reproducibility of Enantiomeric Ratio
You observe significant variation in the measured enantiomeric excess (e.e.) across different preparations of the same sample.
Potential Cause A: Inconsistent Sample Storage and Handling
Instability during storage can lead to a gradual change in the enantiomeric ratio. This can be influenced by temperature, light exposure, and the storage container.
Solutions:
-
Define Storage Conditions: Establish and document standardized storage conditions (e.g., "refrigerator," "freezer") with defined temperature ranges.
-
Monitor Temperature: Use monitored storage units with alerts for temperature excursions.
-
Protect from Light: If the analyte is light-sensitive, use amber vials or store samples in the dark.
-
Stability Studies: Conduct stability studies for your analyte in the chosen matrix and storage conditions to understand its stability over time.
Potential Cause B: Inconsistent Sample Preparation Protocol
Minor variations in the sample preparation workflow (e.g., time, temperature, reagent concentration) can lead to variable levels of interconversion.
Solutions:
-
Standardize Protocols (SOPs): Develop and strictly follow a detailed Standard Operating Procedure (SOP) for sample preparation. Document every step, including reagent sources, volumes, incubation times, and temperatures.
-
Minimize Processing Time: Keep the time from sample collection to analysis as short and consistent as possible.
-
Automate: Where possible, use automated sample preparation systems to minimize human variability.
Summary of Influencing Factors on Enantiomeric Interconversion
| Factor | Influence on Interconversion | Recommendations |
| Temperature | Higher temperatures generally increase the rate of racemization. | Work at ambient or sub-ambient temperatures. Use a column oven for consistent analytical temperature. |
| pH | Strongly acidic or basic conditions can catalyze interconversion. | Use buffered solutions within the analyte's stable pH range. Optimize mobile phase pH. |
| Solvent | Can stabilize or destabilize the transition state for inversion. Incompatible solvents can damage the CSP. | Dissolve samples in the mobile phase or a weaker solvent. Ensure all solvents are compatible with the column. |
| Time | Longer exposure to destabilizing conditions increases the risk of racemization. | Minimize sample preparation and storage times. Analyze samples promptly. |
| Light | Can induce photolytic degradation or racemization in sensitive compounds. | Store samples in amber vials or protected from light. |
Experimental Protocols
Protocol 1: General Sample Preparation for Chiral Analysis
This protocol provides a general workflow designed to minimize enantiomeric interconversion.
-
Sample Collection & Storage:
-
Collect the sample in an appropriate, clearly labeled container.
-
If not analyzed immediately, store the sample at a validated temperature (e.g., refrigerator at 2-8°C or freezer at ≤ -20°C) and protect from light if necessary.
-
-
Extraction (if required):
-
Perform liquid-liquid or solid-phase extraction at room temperature or below.
-
Select extraction solvents known to be compatible with the analyte's stability. Avoid solvents that are harsh or known to cause racemization.
-
Minimize the duration of the extraction step.
-
-
Solvent Evaporation:
-
If the solvent needs to be removed, use a gentle method such as a stream of nitrogen gas, a vacuum centrifuge (SpeedVac), or rotary evaporation at low temperature.
-
Avoid heating the sample to dryness for extended periods.
-
-
Reconstitution:
-
Reconstitute the sample residue in the chromatographic mobile phase whenever possible.
-
If the mobile phase is not a suitable solvent, use the weakest possible solvent that ensures complete dissolution but does not cause on-column issues.
-
Ensure the final sample solution is free of particulates by filtering through a 0.22 or 0.45 µm filter.
-
-
Analysis:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and run the analysis using a temperature-controlled column compartment.
-
Protocol 2: Assessing Enantiomeric Stability
This protocol helps determine if your sample preparation or storage conditions are causing interconversion.
-
Prepare a Stock Solution: Prepare a stock solution of your enantiomerically pure (or enriched) analyte in a non-reactive solvent at a known concentration.
-
Expose to Conditions: Aliquot the stock solution into several vials. Subject these aliquots to the different conditions of your sample preparation workflow (e.g., expose to extraction solvent for X minutes, heat at Y°C for Z minutes, adjust to acidic/basic pH).
-
Neutralize/Quench: After the specified time, neutralize the pH or quench the reaction to stop any further interconversion.
-
Prepare for Analysis: Process these "stressed" samples alongside a control sample (an aliquot of the original stock solution that was not exposed to the conditions) using the final reconstitution solvent.
-
Analyze and Compare: Analyze all samples by your chiral HPLC/SFC method. Compare the enantiomeric purity of the stressed samples to the control. A significant decrease in purity indicates that the tested condition is inducing racemization.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting enantiomeric interconversion issues.
Factors Causing Enantiomeric Interconversion
Caption: Key factors that can induce enantiomeric interconversion during sample handling.
References
Validation & Comparative
A Comparative Guide to the Validation of Chiral Analytical Methods for Thiamphenicol Using its Enantiomer
For researchers, scientists, and drug development professionals, the stereoisomeric purity of a drug is a critical quality attribute. Thiamphenicol, a broad-spectrum antibiotic, possesses two chiral centers, resulting in four possible stereoisomers. The biologically active form is the (1R, 2R)-enantiomer. Consequently, the validation of analytical methods to ensure the enantiomeric purity of thiamphenicol is paramount. This guide provides a comparative overview of analytical methods for thiamphenicol, with a focus on the validation of a chiral High-Performance Liquid Chromatography (HPLC) method using ent-Thiamphenicol, the (1S, 2S)-enantiomer, as a standard.
Performance Comparison of Analytical Methods
The selection of an analytical method for thiamphenicol depends on the specific requirements of the analysis, such as the need for chiral separation, sensitivity, and the nature of the sample matrix. While achiral methods like UV-Vis spectrophotometry and standard HPLC can quantify the total amount of thiamphenicol, they cannot differentiate between enantiomers. For enantiomeric purity assessment, chiral separation techniques are essential.
Below is a summary of performance characteristics for different analytical methods used for thiamphenicol analysis.
| Method | Instrumentation | Internal Standard | Sample Matrix | Recovery (%) | Limit of Quantitation (LOQ) | Linearity (r²) | Precision (RSD %) |
| Chiral HPLC-UV | HPLC with Chiral Column (e.g., Chiralpak AD) | Not specified | Bulk Drug | Not specified | ~0.5% of the main isomer[1] | >0.99[1] | < 2%[1] |
| LC-MS/MS (achiral) | LC-MS/MS | Thiamphenicol-d3 | Animal & Aquaculture Products | 71.66 - 106.91[2] | 0.02 - 10.4 µg/kg[2] | ≥0.9941 | ≤18.05 |
| LC-MS/MS (achiral) | LC-MS/MS | Chloramphenicol-D5 | Honey | 74.9 - 107 | 1.0 ng/g | >0.99 | 0.5 - 9.7 |
| FTIR Spectrophotometry | FTIR Spectrometer | Not applicable | Capsule Dosage Form | 100.28 - 100.41 | 0.9004 - 1.6176 mg/mL | 0.9997 - 0.9999 | 0.31 - 0.37 |
| UV-Vis Spectrophotometry | UV-Vis Spectrophotometer | Not applicable | Pharmaceutical Formulations | Not specified | 1x10⁻⁵ M | 0.9988 | Not specified |
Experimental Workflow and Validation Parameters
The validation of a chiral analytical method ensures its suitability for its intended purpose. The workflow for validating a chiral HPLC method for thiamphenicol using this compound involves several key stages, from system suitability testing to the assessment of various validation parameters as per ICH guidelines.
References
A Guide to Determining the Cross-Reactivity of Thiamphenicol Antibodies with ent-Thiamphenicol
For Researchers, Scientists, and Drug Development Professionals
The Significance of Stereoisomer Cross-Reactivity
Thiamphenicol is a broad-spectrum antibiotic with a specific stereochemistry that is critical for its biological activity. Its enantiomer, ent-thiamphenicol, while sharing the same chemical formula and connectivity of atoms, is a non-superimposable mirror image. In the context of immunoassays, antibodies may exhibit varying degrees of stereospecificity. An antibody that cross-reacts significantly with an inactive or less active enantiomer can lead to inaccurate quantification of the target analyte, potentially resulting in false-positive results or an overestimation of the active compound's concentration. Therefore, it is imperative for researchers developing or utilizing thiamphenicol immunoassays to validate the antibody's specificity against its stereoisomers.
Experimental Determination of Cross-Reactivity
The cross-reactivity of an antibody is typically determined using a competitive enzyme-linked immunosorbent assay (cELISA). This method measures the ability of the cross-reacting compound (in this case, this compound) to compete with the target analyte (thiamphenicol) for a limited number of antibody binding sites. The degree of cross-reactivity is quantified by comparing the concentration of the competitor that causes 50% inhibition of the signal (IC50) to the IC50 of the target analyte.
Hypothetical Cross-Reactivity Data
The following table illustrates how the cross-reactivity data for a hypothetical anti-thiamphenicol antibody could be presented. In this example, the antibody shows high specificity for thiamphenicol with minimal cross-reactivity to its enantiomer.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Thiamphenicol | 1.5 | 100 |
| This compound | >1000 | <0.15 |
| Chloramphenicol | 15 | 10 |
| Florfenicol | 50 | 3 |
Note: This data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific antibody used.
The cross-reactivity percentage is calculated using the formula: Cross-Reactivity (%) = (IC50 of Thiamphenicol / IC50 of Cross-Reactant) x 100
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a general procedure for determining the cross-reactivity of an anti-thiamphenicol antibody. Optimization of concentrations and incubation times may be necessary for specific antibodies and reagents.
Materials:
-
96-well microtiter plates
-
Thiamphenicol-protein conjugate (e.g., TAP-OVA)
-
Anti-thiamphenicol primary antibody (monoclonal or polyclonal)
-
This compound, Chloramphenicol, Florfenicol standards
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)
-
Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Assay buffer (e.g., PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the thiamphenicol-protein conjugate to an optimal concentration (e.g., 1 µg/mL) in coating buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Discard the coating solution and wash the plate three times with 300 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Repeat the washing step as in step 2.
-
-
Competitive Reaction:
-
Prepare serial dilutions of thiamphenicol and the potential cross-reactants (this compound, chloramphenicol, florfenicol) in assay buffer.
-
In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted anti-thiamphenicol primary antibody.
-
Incubate this mixture for 30 minutes at 37°C.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Repeat the washing step as in step 2.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Repeat the washing step as in step 2.
-
-
Substrate Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the thiamphenicol concentration.
-
Determine the IC50 value for thiamphenicol and each of the tested compounds.
-
Calculate the cross-reactivity percentage for each compound using the formula mentioned above.
-
Visualizing the Workflow and Key Relationships
To further clarify the experimental process and the molecular interactions, the following diagrams are provided.
The Unseen Player: Evaluating ent-Thiamphenicol as a Control in In Vivo Research
For researchers and drug development professionals, the selection of appropriate controls is a cornerstone of robust experimental design. In the realm of antibiotic research, particularly concerning the phenicol class, ent-Thiamphenicol emerges as a theoretically ideal negative control. This guide provides a comparative analysis of this compound against its active enantiomer, Thiamphenicol, and other related phenicols like Chloramphenicol and Florfenicol, supported by available data and detailed experimental methodologies.
This compound is the enantiomer of Thiamphenicol, a broad-spectrum antibiotic. In pharmacology, it is a well-established principle that stereoisomers of a chiral drug can exhibit significantly different biological activities. The specific three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets such as enzymes and receptors. While Thiamphenicol is known to be effective by binding to the 50S ribosomal subunit of bacteria and inhibiting protein synthesis, its enantiomer, this compound, is presumed to be biologically inactive or possess significantly reduced activity due to its altered stereochemistry.[1][2][3] This characteristic makes this compound a valuable tool for in vivo studies as a negative control, allowing researchers to distinguish the specific effects of the active compound from any non-specific or off-target effects.
Comparative Analysis of Phenicol Antibiotics
To understand the utility of this compound as a control, it is essential to compare the in vivo efficacy and pharmacokinetic profiles of its active counterpart and other relevant antibiotics in the same class.
Table 1: In Vivo Efficacy and Safety Profile of Phenicol Antibiotics
| Compound | Primary Indication | Reported In Vivo Efficacy | Key Safety/Toxicology Findings | References |
| Thiamphenicol | Bacterial infections in veterinary and human medicine (respiratory, gastrointestinal) | Effective against a wide range of Gram-positive and Gram-negative bacteria. | Favorable safety profile compared to Chloramphenicol; not associated with aplastic anemia.[4][5] Oral administration in mice at doses up to 200 mg/kg for 7 days showed no significant biochemical alterations. | |
| Chloramphenicol | Serious bacterial infections (e.g., meningitis, typhoid fever) | Potent broad-spectrum antibiotic. | Associated with a risk of dose-independent, irreversible aplastic anemia and dose-dependent bone marrow suppression. Dose-dependent toxicity observed in liver, kidney, and heart tissues in mice at doses of 25-100 mg/kg. | |
| Florfenicol | Veterinary medicine (respiratory diseases in cattle and swine) | Highly effective against common veterinary pathogens. Superior efficacy to Thiamphenicol and Chloramphenicol against certain fish pathogens. | Considered safer than Chloramphenicol; lacks the p-nitro group associated with aplastic anemia. | |
| This compound | Proposed as a negative control | No published in vivo efficacy data; presumed to be biologically inactive based on stereochemistry. | No published toxicology data. | - |
Table 2: Comparative Pharmacokinetics in Animal Models
| Compound | Animal Model | Dose & Route | Half-life (t½) | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Bioavailability (%) | References |
| Thiamphenicol | Rats | 30 mg/kg IV | 0.77 h | - | - | - | |
| Pigs | 10-20 mg/kg Oral | 1.2 h | 1.29-2.81 µg/mL | 1-2 h | - | ||
| Broiler Chickens | 30 mg/kg Oral | 2.65 h | 14.58 µg/mL | 3.64 h | 117.79% | ||
| Veal Calves | i.m. | ~2 h | - | - | High | ||
| Chloramphenicol | Mice | 50-200 mg/kg by gavage | - | Detected in serum, but not bone marrow. | - | - | |
| Florfenicol & Thiamphenicol (Combination) | Pigs | - | - | - | - | - |
Mechanism of Action: The Basis for Stereoselectivity
The antibacterial activity of Thiamphenicol is derived from its ability to bind to the 50S subunit of the bacterial ribosome, which in turn inhibits the peptidyl transferase enzyme. This action prevents the formation of peptide bonds, a critical step in bacterial protein synthesis. The specific binding to the ribosomal target is highly dependent on the three-dimensional structure of the antibiotic molecule. It is this stereospecificity that underlies the presumed lack of activity of this compound, as its mirror-image structure would not be expected to fit into the binding site on the ribosome with the same affinity as the active D-threo isomer (Thiamphenicol).
Figure 1. Proposed differential mechanism of action of Thiamphenicol and this compound.
Experimental Protocols
To effectively utilize this compound as a control in in vivo efficacy studies, the following experimental workflow is recommended.
In Vivo Efficacy Model
-
Animal Model: Select an appropriate animal model for the bacterial infection being studied (e.g., murine model of sepsis, respiratory infection model in swine).
-
Bacterial Strain: Use a well-characterized bacterial strain with known susceptibility to Thiamphenicol.
-
Groups:
-
Group 1: Vehicle control (e.g., saline or the formulation vehicle).
-
Group 2: this compound (administered at the same dose and route as Thiamphenicol).
-
Group 3: Thiamphenicol (the active compound).
-
Group 4 (Optional): A positive control antibiotic with a different mechanism of action (e.g., a fluoroquinolone or beta-lactam).
-
-
Infection: Induce a standardized infection in the animals.
-
Treatment: Administer the respective treatments at predetermined time points post-infection.
-
Efficacy Readouts: Monitor survival rates, clinical signs of illness, bacterial load in target organs (e.g., lungs, spleen, blood), and inflammatory markers.
Figure 2. General workflow for an in vivo efficacy study using this compound as a control.
Conclusion
References
A Comparative Guide to Confirming the Enantiomeric Purity of a Thiamphenicol Sample
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a pharmaceutical compound is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Thiamphenicol, a broad-spectrum antibiotic, is therapeutically active as the D-threo isomer. Consequently, robust analytical methodologies are required to confirm the enantiomeric purity of a Thiamphenicol sample, ensuring its safety and efficacy. This guide provides a comparative overview of key analytical techniques for this purpose, supported by experimental data and detailed protocols.
The Critical Role of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can interact differently with the chiral environment of the human body, such as enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other could be less active, inactive, or even responsible for adverse effects. Therefore, regulatory agencies mandate strict control over the enantiomeric composition of chiral drugs. For Thiamphenicol, ensuring a high enantiomeric excess (e.e.) of the D-threo isomer is paramount.
Comparative Analysis of Analytical Methodologies
Several analytical techniques can be employed to determine the enantiomeric purity of Thiamphenicol. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, Supercritical Fluid Chromatography (SFC), and Circular Dichroism (CD) spectroscopy. The following sections compare these methods based on their principles, performance, and experimental protocols.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric separations due to its high resolution and reproducibility. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC of Thiamphenicol
A study on the chiral separation of chloramphenicol analogs, including Thiamphenicol, demonstrated successful resolution using a (S,S)-Whelk-O1 CSP.[1] The following protocol is based on this established methodology.
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: (S,S)-Whelk-O 1 Chiral Stationary Phase (e.g., 250 x 4.6 mm, 5 µm). The Whelk-O 1 CSP is a versatile phase based on 1-(3,5-Dinitrobenzamido)-1,2,3,4,-tetrahydrophenanthrene and is effective for separating a wide range of underivatized racemates.[2]
-
Mobile Phase: A mixture of n-Hexane and an alcohol modifier. Optimal separation of Thiamphenicol was achieved with n-hexane/ethanol (90:10, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Sample Preparation: Dissolve the Thiamphenicol sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Presentation: HPLC Performance
| Parameter | Value | Reference |
| Chiral Stationary Phase | (S,S)-Whelk-O 1 | |
| Mobile Phase | n-Hexane:Ethanol (90:10, v/v) | |
| Resolution (Rs) | 1.84 |
Calculation of Enantiomeric Excess (e.e.):
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram:
e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Where:
-
Areamajor is the peak area of the desired D-threo enantiomer.
-
Areaminor is the peak area of the undesired L-threo enantiomer.
Method 2: Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Experimental Protocol: Chiral SFC of Phenicols
While a specific protocol for Thiamphenicol was not detailed in the searched literature, a general approach for chiral SFC screening of pharmaceuticals is well-established and can be adapted. Polysaccharide-based CSPs are commonly used and have shown success in separating related compounds.
-
Chromatographic System: Supercritical Fluid Chromatograph with a UV or Mass Spectrometry (MS) detector.
-
Column: Polysaccharide-based CSP (e.g., Chiralpak AD, Chiralcel OD).
-
Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., methanol, ethanol, or isopropanol). A typical starting point is a gradient of 5% to 50% modifier.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV (e.g., 223 nm) or MS.
-
Sample Preparation: Dissolve the Thiamphenicol sample in the modifier solvent.
Method 3: Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The magnitude of the CD signal is directly proportional to the enantiomeric purity of the sample. This technique is rapid but is generally less sensitive than chromatographic methods for detecting trace enantiomeric impurities.
Experimental Protocol: CD Spectroscopy
-
Instrument: Circular Dichroism Spectrometer.
-
Solvent: A suitable solvent in which Thiamphenicol is soluble and that does not absorb in the region of interest (e.g., methanol).
-
Sample Preparation: Prepare a solution of the Thiamphenicol sample of known concentration in the chosen solvent. Also, prepare solutions of the pure D-threo enantiomer at various concentrations to create a calibration curve.
-
Measurement: Record the CD spectrum of the sample and the standards over a relevant wavelength range. The Cotton effects for chloramphenicol derivatives are typically observed between 240-340 nm.
-
Data Analysis: Determine the ellipticity (in millidegrees) at the wavelength of maximum absorption. Compare the ellipticity of the sample to the calibration curve to determine its enantiomeric purity.
Comparison of Methods
| Feature | Chiral HPLC | Chiral SFC | Circular Dichroism (CD) |
| Principle | Differential interaction with a chiral stationary phase. | Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase. | Differential absorption of circularly polarized light. |
| Resolution | High | High | Not a separation technique; measures bulk property. |
| Sensitivity | High (can detect trace impurities) | High | Lower than chromatographic methods. |
| Analysis Time | Moderate | Fast | Very Fast |
| Solvent Consumption | High | Low | Very Low |
| Quantitative Accuracy | Excellent | Excellent | Good, but depends on calibration. |
| Instrumentation | Widely available | Becoming more common | Specialized instrument |
Conclusion
The choice of analytical method for confirming the enantiomeric purity of a Thiamphenicol sample depends on the specific requirements of the analysis.
-
Chiral HPLC is the most established and reliable method, offering high resolution and accuracy, making it ideal for quality control and regulatory submissions.
-
Chiral SFC presents a faster and more environmentally friendly alternative to HPLC, with comparable separation performance.
-
Circular Dichroism is a rapid screening tool that can provide a quick assessment of enantiomeric purity but lacks the sensitivity of chromatographic methods for detecting low levels of the undesired enantiomer.
For comprehensive and definitive analysis, a chromatographic method such as HPLC or SFC is recommended. The detailed protocols and comparative data presented in this guide should assist researchers and drug development professionals in selecting and implementing the most appropriate method for their needs.
References
Is ent-Thiamphenicol a Suitable Inactive Control for Florfenicol Studies? A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate inactive control is paramount for the rigorous validation of experimental results. This guide provides a comprehensive comparison of ent-thiamphenicol and florfenicol to determine the suitability of the former as an inactive control in studies involving the latter.
Florfenicol, a broad-spectrum bacteriostatic antibiotic, is a synthetic analog of thiamphenicol. Both belong to the amphenicol class of antibiotics and exert their therapeutic effect by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit, which obstructs the peptidyl transferase enzyme essential for peptide bond formation. The molecular structures of florfenicol and thiamphenicol are closely related, with florfenicol being a fluorinated derivative of thiamphenicol. This structural similarity is a key consideration for an inactive control, which should ideally share physicochemical properties with the active compound but lack its biological activity.
The crucial determinant of the biological activity of amphenicols lies in their stereochemistry. Florfenicol has a specific three-dimensional structure, and its antibacterial properties are almost exclusively attributed to the D-threo stereoisomer. The other stereoisomers, including the L-threo, D-erythro, and L-erythro forms, are considered to be virtually inactive. This compound is the enantiomer of thiamphenicol, meaning it is the mirror image of the active thiamphenicol molecule. Based on the established principle of stereospecificity in the amphenicol class, it is highly probable that this compound lacks significant antibacterial activity.
Quantitative Comparison of Antibacterial Activity
The table below summarizes the known antibacterial activity of florfenicol against various common pathogens. The corresponding data for this compound is inferred based on the established stereochemical requirements for the activity of this antibiotic class.
| Pathogen | Florfenicol MIC (µg/mL) | This compound MIC (µg/mL) |
| Pasteurella multocida | 0.25 - 1.0 | Expected to be >128 |
| Mannheimia haemolytica | 0.5 - 2.0 | Expected to be >128 |
| Histophilus somni | 0.25 - 1.0 | Expected to be >128 |
| Actinobacillus pleuropneumoniae | 0.5 - 2.0 | Expected to be >128 |
| Salmonella spp. | 2.0 - 8.0 | Expected to be >128 |
| Escherichia coli | 2.0 - 8.0 | Expected to be >128 |
| Staphylococcus aureus | 2.0 - 8.0 | Expected to be >128 |
Note: The MIC values for this compound are predicted based on the established stereoinactivity of amphenicol enantiomers and are not derived from direct experimental data found in the surveyed literature.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standard method to quantify the in vitro antibacterial activity of a compound. The following is a generalized protocol for a broth microdilution assay, which can be used to compare the activity of florfenicol and this compound.
Broth Microdilution Assay for MIC Determination
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown on an appropriate agar medium overnight at 35-37°C.
-
Several colonies are used to inoculate a tube of sterile Mueller-Hinton Broth (MHB).
-
The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Stock solutions of florfenicol and this compound are prepared in a suitable solvent.
-
A series of two-fold dilutions of each compound are prepared in MHB in a 96-well microtiter plate to cover the desired concentration range.
-
-
Inoculation and Incubation:
-
Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension.
-
Positive control wells (bacteria without antibiotic) and negative control wells (broth only) are included.
-
The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
-
Visualizing the Rationale for Inactivity
The diagrams below illustrate the key concepts underlying the suitability of this compound as an inactive control for florfenicol.
Caption: Logical framework for selecting this compound as an inactive control.
Caption: Workflow for comparing the antibacterial activity of florfenicol and this compound.
Conclusion
Based on the strong evidence for stereospecificity in the amphenicol class of antibiotics, this compound is a theoretically suitable inactive control for florfenicol studies. Its structural similarity to the active compound, combined with its expected lack of biological activity due to its enantiomeric configuration, fulfills the primary requirements for an inactive control. However, it is imperative for researchers to empirically validate the inactivity of this compound within their specific experimental system by performing appropriate control experiments, such as determining its MIC against the bacterial strains under investigation. This due diligence will ensure the robustness and validity of the experimental findings.
Safety Operating Guide
Proper Disposal of ent-Thiamphenicol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and environmental stewardship. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of ent-Thiamphenicol, ensuring compliance with regulatory standards and minimizing environmental impact.
While Thiamphenicol itself is generally not classified as a hazardous substance, the specific enantiomeric form, this compound, and its derivatives may be subject to different regulatory considerations. Therefore, it is prudent to handle and dispose of this compound as hazardous chemical waste.
Hazard and Safety Overview
Before handling this compound, it is crucial to be familiar with its potential hazards. The following table summarizes key safety information.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement Highlights |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this compound down the drain or in regular trash.
1. Waste Identification and Segregation:
-
All waste containing this compound, including pure substance, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), must be classified as hazardous chemical waste.[1]
-
Segregate this compound waste from other waste streams to prevent incompatible chemical reactions.[1] This includes keeping it separate from strong acids, bases, and oxidizing agents.
2. Containerization and Labeling:
-
Use a designated, chemically resistant, and leak-proof container with a secure lid for collecting this compound waste.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and its associated hazards (e.g., "Harmful if Swallowed," "Skin and Eye Irritant").[1]
3. Storage:
-
Store the hazardous waste container in a designated and secure satellite accumulation area.
-
The storage area should be well-ventilated and away from sources of heat or ignition.[1]
4. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.
-
Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.[1]
5. Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone, followed by water).
-
Collect the rinsate as hazardous waste and dispose of it accordingly.
Experimental Protocols: Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
Small Spills:
-
If necessary, evacuate the immediate area.
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Absorb the spilled material with an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material and place it into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
Large Spills:
-
Immediately evacuate the area.
-
Contact your institution's EHS or emergency response team for immediate assistance.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Logistical Information for Handling ent-Thiamphenicol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of ent-Thiamphenicol, an enantiomer of the broad-spectrum antibiotic Thiamphenicol. Adherence to these procedures is critical for protecting both laboratory personnel and the environment.
While some sources may classify Thiamphenicol as not a hazardous substance, other data for its deuterated analog, Thiamphenicol-d3, indicate potential hazards.[1][2] To ensure the highest level of safety, a conservative approach should be adopted, treating this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on the potential hazards identified for its analog.[2]
| Protection Type | Specific PPE | Standard/Requirement |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1-compliant |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Follow manufacturer's specifications for breakthrough time and permeation rate. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Required if working with fine powders or generating aerosols. Use in a well-ventilated area.[2] |
| Body Protection | Laboratory coat | Standard laboratory practice |
Operational Plan: Handling Procedures
Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid inhalation of dust.[2]
-
Ensure an eyewash station and safety shower are readily accessible.
General Hygiene Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Remove contaminated clothing and wash it before reuse.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by ensuring it is clean and uncluttered.
-
Weighing and Aliquoting: When weighing the solid compound, perform this task in a chemical fume hood or a balance enclosure to minimize dust inhalation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Remove and properly dispose of gloves. Wash hands thoroughly.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous chemical waste.
-
Segregate this compound waste from other laboratory waste streams to prevent incompatible chemical reactions. This includes keeping it separate from strong acids, bases, and oxidizing agents.
Waste Collection and Storage:
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The label should clearly state "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Harmful if Swallowed," "Skin and Eye Irritant").
-
Storage: Store the waste container in a secure, well-ventilated area, away from sources of ignition or heat, and separate from incompatible materials.
Disposal Procedure:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
Spill and Decontamination Procedures
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the decontamination materials as hazardous waste.
-
Large Spills: For large spills, contact your institution's EHS or emergency response team immediately.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
